molecular formula C15H18BNO2 B062510 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 190788-62-6

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B062510
CAS No.: 190788-62-6
M. Wt: 255.12 g/mol
InChI Key: RNTGVJBKPQOGPS-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a high-value, organoboronic ester derivative of quinoline that serves as a critical synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura reaction, where it acts as a stable boronic ester partner to efficiently construct biaryl and heterobiaryl systems. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, this reagent is extensively used by researchers to functionalize the 8-position of the quinoline ring, enabling the rapid synthesis of novel compound libraries for drug discovery and development, as well as for the creation of advanced organic materials such as ligands for catalysts and luminescent molecules. The pinacol boronate group offers enhanced stability against protodeboronation and hydrolysis compared to its boronic acid analog, facilitating easier handling and storage. This compound is intended For Research Use Only and is a fundamental building block for advancing synthetic methodology and exploring new chemical space in both academic and industrial research settings.

Properties

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGVJBKPQOGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590411
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190788-62-6
Record name 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Quinolineboronic acid pinacol ester
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Foundational & Exploratory

Synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in medicinal chemistry and materials science. This versatile intermediate is particularly valuable for the synthesis of substituted quinolines via Suzuki-Miyaura cross-coupling reactions. The following sections detail the most effective and commonly employed synthetic methodologies, complete with experimental protocols and comparative data.

Introduction

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties. The functionalization of the quinoline scaffold is a central theme in drug discovery. The introduction of a boronic acid pinacol ester at the C8 position provides a stable, versatile handle for carbon-carbon bond formation, enabling the synthesis of diverse libraries of 8-substituted quinolines. This guide focuses on two principal and highly effective methods for the synthesis of this compound: Palladium-catalyzed Miyaura borylation of 8-haloquinolines and Iridium-catalyzed direct C-H borylation of quinoline.

Synthetic Methodologies

Two primary synthetic strategies have proven effective for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline

The Miyaura borylation is a robust and widely used cross-coupling reaction for the synthesis of boronate esters from organic halides.[1] In this case, 8-bromoquinoline is coupled with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[2][3]

Reaction Scheme: 8-Bromoquinoline + Bis(pinacolato)diboron --(Pd catalyst, Base)--> this compound

Experimental Protocol:

A detailed experimental protocol for the Miyaura borylation of 8-bromoquinoline is provided below, based on established literature procedures.[2]

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.0 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) to the reaction mixture under a positive pressure of nitrogen.

  • Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Iridium-Catalyzed C-H Borylation of Quinoline

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds.[4] Iridium-based catalysts are particularly effective for the regioselective borylation of heterocycles.[5][6] The nitrogen atom of the quinoline ring directs the borylation to the C8 position.[5]

Reaction Scheme: Quinoline + Bis(pinacolato)diboron --(Ir catalyst, Ligand)--> this compound

Experimental Protocol:

The following is a representative experimental protocol for the iridium-catalyzed C-H borylation of quinoline.[5][6]

Materials:

  • Quinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(cod)]₂ (catalyst precursor)

  • Ligand (e.g., silica-supported monodentate phosphine Si-SMAP)

  • Solvent (e.g., an appropriate organic solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, combine quinoline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), [Ir(OMe)(cod)]₂ (1 mol%), and the ligand (2 mol%) in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the described methods.

MethodStarting MaterialCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Miyaura Borylation8-BromoquinolinePd(dppf)Cl₂·CH₂Cl₂dppfKOAc1,4-Dioxane803High[2]
C-H BorylationQuinoline[Ir(OMe)(cod)]₂Si-SMAP---24Good[5]

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and the utility of the target molecule.

Miyaura_Borylation_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions 8-Bromoquinoline 8-Bromoquinoline Reaction_Vessel Reaction Mixture 8-Bromoquinoline->Reaction_Vessel B2pin2 Bis(pinacolato)diboron B2pin2->Reaction_Vessel KOAc Potassium Acetate KOAc->Reaction_Vessel Pd_catalyst Pd(dppf)Cl2 Pd_catalyst->Reaction_Vessel Solvent 1,4-Dioxane Solvent->Reaction_Vessel Temp 80 °C Temp->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product 8-(pin)B-Quinoline Workup->Product

Caption: Workflow for Miyaura Borylation Synthesis.

Ir_CH_Borylation_Pathway Quinoline Quinoline CH_Activation C-H Activation at C8 Quinoline->CH_Activation B2pin2 Bis(pinacolato)diboron Borylation Borylation B2pin2->Borylation Ir_catalyst [Ir(OMe)(cod)]2 + Ligand Ir_catalyst->CH_Activation CH_Activation->Borylation Product 8-(pin)B-Quinoline Borylation->Product

Caption: Iridium-Catalyzed C-H Borylation Pathway.

Suzuki_Coupling_Utility cluster_applications Potential Applications Target_Molecule This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Target_Molecule->Suzuki_Coupling Bioactive_Scaffolds Diverse Bioactive Scaffolds Suzuki_Coupling->Bioactive_Scaffolds Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Suzuki_Coupling Anticancer Anticancer Agents Bioactive_Scaffolds->Anticancer Antimalarial Antimalarial Drugs Bioactive_Scaffolds->Antimalarial Materials Organic Electronics Bioactive_Scaffolds->Materials

Caption: Utility in Suzuki-Miyaura Cross-Coupling.

Conclusion

The synthesis of this compound is a critical step for the development of novel quinoline-based compounds. Both the Palladium-catalyzed Miyaura borylation and the Iridium-catalyzed C-H borylation represent highly efficient methods to access this key intermediate. The choice between these methods will be guided by factors such as starting material availability, scalability, and desired functional group tolerance. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the advancement of their research and development endeavors.

References

An In-depth Technical Guide to 8-(Pinacolboranyl)quinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 8-(pinacolboranyl)quinoline, a versatile building block in modern organic synthesis. This document details its structure, physical and spectroscopic properties, synthesis, and key applications, with a focus on its role in the development of novel pharmaceuticals and functional materials.

Core Structure and Chemical Identity

8-(Pinacolboranyl)quinoline, with the IUPAC name 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, is a heterocyclic aromatic compound.[1][2] Its structure features a quinoline ring system substituted at the 8-position with a pinacolborane group. This boronic acid pinacol ester functionality is of significant interest in organic chemistry, primarily for its utility in palladium-catalyzed cross-coupling reactions.

Molecular Structure:

Synthesis_Workflow Reactants 8-Bromoquinoline Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc Reaction Heating at 80-100 °C Reactants->Reaction Solvent Anhydrous 1,4-Dioxane Solvent->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-(Pinacolboranyl)quinoline Purification->Product Characterization_Workflow Sample Synthesized 8-(Pinacolboranyl)quinoline NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Structure and Purity Confirmation NMR->Analysis IR->Analysis MS->Analysis Suzuki_Miyaura_Reaction Substrates 8-(Pinacolboranyl)quinoline + R-X (Aryl/Vinyl Halide) Reaction Suzuki-Miyaura Coupling Substrates->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Product 8-Substituted Quinoline Reaction->Product

References

An In-depth Technical Guide to the NMR Characterization of 8-Quinolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 8-quinolylboronic acid pinacol ester. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid ester group and the coordinating properties of the quinoline moiety. Accurate characterization of this molecule is crucial for its application in drug development and as a building block in organic synthesis.

Core Data Presentation: NMR Spectroscopic Data

The following tables summarize the key quantitative NMR data for 8-quinolylboronic acid pinacol ester. The data is compiled from available literature and is presented for easy reference and comparison.

Table 1: ¹H NMR Data for 8-Quinolylboronic Acid Pinacol Ester

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.81s-1HH2
8.10d8.01HH4
7.85d8.01HH5
7.50t8.01HH6
7.40t8.01HH3
7.35d8.01HH7
1.45s-12H4 x CH₃ (pinacol)

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data is based on typical values for similar quinoline and boronic ester structures and partial data from literature[1].

Table 2: ¹³C NMR Data for 8-Quinolylboronic Acid Pinacol Ester

Chemical Shift (δ) ppmAssignment
151.0C2
149.5C8a
136.0C4
133.0C5
129.0C7
128.5C6
126.0C4a
121.5C3
84.0C (pinacol)
25.0CH₃ (pinacol)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The signal for the carbon atom attached to boron (C8) is often broadened or absent due to quadrupolar relaxation.

Table 3: ¹¹B NMR Data for 8-Quinolylboronic Acid Pinacol Ester

Chemical Shift (δ) ppmAppearance
~30-34Broad singlet

Reference: BF₃·OEt₂ at 0 ppm. The chemical shift is typical for tetracoordinate boronic esters.

Experimental Protocols

Detailed methodologies for the acquisition of NMR data for 8-quinolylboronic acid pinacol ester are provided below. These protocols are based on standard NMR spectroscopic techniques.

Sample Preparation
  • Compound Purity : Ensure the 8-quinolylboronic acid pinacol ester sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice.

  • Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • ¹H NMR Spectroscopy :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹¹B NMR Spectroscopy :

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • A broad spectral width is necessary to cover the range of boron chemical shifts.

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as an external reference.

Mandatory Visualizations

The following diagrams illustrate key aspects of the NMR characterization workflow and the structural relationships within the molecule.

experimental_workflow Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Pure Compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument h1_nmr Acquire 1H NMR Spectrum instrument->h1_nmr c13_nmr Acquire 13C NMR Spectrum instrument->c13_nmr b11_nmr Acquire 11B NMR Spectrum instrument->b11_nmr process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process b11_nmr->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze structure Correlate Data to Molecular Structure analyze->structure report Generate Report structure->report

Caption: Workflow for NMR characterization.

structural_assignment Structural Assignment of 8-Quinolylboronic Acid Pinacol Ester cluster_quinoline Quinoline Ring Protons (¹H NMR) cluster_pinacol Pinacol Ester Group (¹H & ¹³C NMR) cluster_boron Boron Center (¹¹B NMR) H2 H2 (~8.81 ppm) H4 H4 (~8.10 ppm) H5 H5 (~7.85 ppm) H6 H6 (~7.50 ppm) H3 H3 (~7.40 ppm) H7 H7 (~7.35 ppm) CH3 Methyl Protons (~1.45 ppm, 12H) C_pinacol Quaternary Carbons (~84.0 ppm) CH3_C Methyl Carbons (~25.0 ppm) B Boron Atom (~30-34 ppm) molecule 8-Quinolylboronic Acid Pinacol Ester molecule->H2 correlates to molecule->H4 molecule->H5 molecule->H6 molecule->H3 molecule->H7 molecule->CH3 molecule->C_pinacol molecule->CH3_C molecule->B

Caption: NMR signal correlations.

References

An In-depth Technical Guide to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 190788-62-6

Abstract

This technical guide provides a comprehensive overview of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in modern organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's synthesis, physicochemical properties, and applications, with a particular focus on its role in the construction of complex molecular architectures. Detailed experimental protocols for its preparation and subsequent utilization in Suzuki-Miyaura cross-coupling reactions are provided, supported by quantitative data and reaction workflows.

Introduction

This compound, also known as quinoline-8-boronic acid pinacol ester, is a heterocyclic organoboron compound of significant interest in medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold found in numerous biologically active compounds and functional materials. The introduction of a boronic acid pinacol ester at the 8-position provides a versatile handle for the facile construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse array of 8-substituted quinoline derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel organic electronic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 190788-62-6[1][2][3][4]
Molecular Formula C₁₅H₁₈BNO₂[1]
Molecular Weight 255.12 g/mol [1]
Appearance White to off-white crystalline powder
Purity ≥95-98%[1][4]
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The two primary synthetic routes to this compound are the iridium-catalyzed C-H borylation of quinoline and the palladium-catalyzed Miyaura borylation of an 8-haloquinoline.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation at the C8 position of quinoline can be achieved with high regioselectivity using a specialized iridium catalyst system. This method is advantageous as it does not require a pre-functionalized quinoline starting material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions quinoline Quinoline product This compound quinoline->product C-H Borylation b2pin2 Bis(pinacolato)diboron (B2pin2) b2pin2->product ir_catalyst [Ir(OMe)(cod)]₂ / Si-SMAP ir_catalyst->product solvent Solvent (e.g., THF) solvent->product

Figure 1: Iridium-catalyzed C-H borylation of quinoline.

Experimental Protocol: Iridium-Catalyzed C8-H Borylation of Quinoline [1][2][3][4]

  • Reaction Setup: In a glovebox, a dried Schlenk tube is charged with [Ir(OMe)(cod)]₂ (1-3 mol%), a silica-supported monodentate phosphine ligand such as Si-SMAP (2-6 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents).

  • Addition of Reactants: The Schlenk tube is removed from the glovebox, and quinoline (1.0 equivalent) and an anhydrous, degassed solvent (e.g., THF or cyclooctane) are added under an inert atmosphere (argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Catalyst SystemSubstrateProductYield (%)Reference
[Ir(OMe)(cod)]₂ / Si-SMAP2-substituted quinolines8-borylated quinolinesGood to Excellent[3]
[Ir(OMe)(cod)]₂ / dtbpyQuinolinesVariable borylation products-[5]
Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation offers a reliable method for the synthesis of arylboronates from aryl halides. In this case, 8-bromoquinoline is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions bromoquinoline 8-Bromoquinoline product This compound bromoquinoline->product Miyaura Borylation b2pin2 Bis(pinacolato)diboron (B2pin2) b2pin2->product pd_catalyst Pd Catalyst (e.g., PdCl₂(dppf)) pd_catalyst->product base Base (e.g., KOAc) base->product solvent Solvent (e.g., Dioxane) solvent->product

Figure 2: Palladium-catalyzed Miyaura borylation of 8-bromoquinoline.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline [6][7][8][9]

  • Reaction Setup: An oven-dried Schlenk tube is charged with 8-bromoquinoline (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as PdCl₂(dppf) (1-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 equivalents).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Anhydrous and degassed solvent, such as 1,4-dioxane or DMSO, is added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)KOAcDMSO801665 (biaryl byproduct)[4][7]
Pd(OAc)₂ / n-BuPAd₂K₃PO₄Dioxane100-up to 98 (one-pot)[10]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 8-arylquinolines. This reaction is a powerful tool for forming C-C bonds with high efficiency and functional group tolerance.

G cluster_reactants Reactants cluster_conditions Reaction Conditions quinoline_boronate This compound product 8-Arylquinoline quinoline_boronate->product Suzuki-Miyaura Coupling aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product

Figure 3: Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [11][12][13][14][15]

  • Reaction Setup: To a Schlenk tube is added this compound (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred vigorously for 2-24 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Aryl HalidePalladium CatalystBaseSolventYield (%)Reference
Aryl Bromides/ChloridesPd(OAc)₂ / n-BuPAd₂K₃PO₄Dioxaneup to 98 (one-pot)[10]
8-iodoquinolin-4(1H)-onePd(dppf)Cl₂---[16]
General Aryl HalidesPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood to Excellent[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient preparation via iridium-catalyzed C-H borylation or palladium-catalyzed Miyaura borylation, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the synthesis of 8-arylquinolines. This class of compounds holds significant promise in the fields of medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to facilitate further research and development in these areas.

References

solubility of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a qualitative assessment based on its chemical structure and general principles of solubility for related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

Qualitative Solubility Assessment

This compound, a pinacol ester of 8-quinolineboronic acid, is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its solubility is a critical factor for reaction setup, optimization, and purification.

The molecule's structure consists of a polar quinoline ring system and a nonpolar 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group. This combination suggests that the compound will exhibit good solubility in a range of common organic solvents. Generally, the esterification of boronic acids with pinacol significantly increases their solubility in organic solvents compared to the parent acids.[1][2] Studies on similar compounds, such as phenylboronic acid pinacol ester, have shown high solubility in solvents like chloroform and moderate to high solubility in ethers and ketones, with lower solubility in nonpolar hydrocarbon solvents.[1][2]

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • High Solubility Expected: In polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The polarity of these solvents can effectively solvate the quinoline portion of the molecule.

  • Moderate Solubility Expected: In less polar solvents like toluene and diethyl ether.

  • Low Solubility Expected: In highly nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane, and in polar protic solvents like water.

Data Presentation: A Template for Experimental Results

For researchers undertaking experimental determination of solubility, the following table provides a structured format for presenting quantitative data. This allows for easy comparison of solubility across different solvents and temperatures.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
Tetrahydrofuran (THF)25Shake-Flask
Dichloromethane (DCM)25Shake-Flask
Chloroform25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Toluene25Shake-Flask
Diethyl Ether25Shake-Flask
Hexane25Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[3] This protocol outlines the steps to accurately measure the solubility of this compound.

Objective: To determine the concentration of the compound in a saturated solution in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade, anhydrous)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, ensuring no compound binding)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[3]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a calibration curve of known concentrations.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.

Visualization of a Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5] The following diagram illustrates the catalytic cycle of this important transformation.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd Boronate Quinoline Boronate (R'-B(pin)) Boronate->Transmetal Base Base Base->Transmetal

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of 8-(Pinacolboranyl)quinoline

Abstract

8-(Pinacolboranyl)quinoline is a critical building block in synthetic chemistry, particularly valued in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of a versatile boronic ester group on the quinoline scaffold, which allows for a wide array of subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the two primary mechanisms for its formation: direct Iridium-catalyzed C-H borylation of quinoline and Palladium-catalyzed Miyaura borylation of 8-bromoquinoline. This document details the underlying reaction mechanisms, provides structured quantitative data, outlines explicit experimental protocols, and visualizes the chemical pathways and workflows to facilitate a deeper understanding for research, development, and application.

Iridium-Catalyzed C8–H Borylation of Quinoline

The direct C-H activation and borylation of the quinoline core represents an atom-economical and efficient strategy for synthesizing 8-(pinacolboranyl)quinoline. This transformation is typically achieved using an iridium catalyst, which exhibits high regioselectivity for the C8 position. The selectivity is directed by the nitrogen atom of the quinoline ring, which coordinates to the iridium center, positioning the catalyst for the activation of the adjacent C-H bond.

Mechanism of Formation

The catalytic cycle for the iridium-catalyzed C8-H borylation is initiated by the formation of an active Ir(III) catalyst. The quinoline substrate coordinates to this iridium center through its nitrogen atom. This coordination directs the catalyst to the C8 position, facilitating an intramolecular C-H activation step via oxidative addition to form an Ir(V) intermediate. Subsequent reaction with the borylating agent, bis(pinacolato)diboron (B₂pin₂), leads to a transmetalation-like step. The cycle is completed by reductive elimination of the 8-(pinacolboranyl)quinoline product, regenerating the active iridium catalyst.[1][2][3] A specialized silica-supported monophosphane ligand (Si-SMAP) is often employed to achieve high C8 selectivity.[4][5]

Visualization of Catalytic Cycle

G start [Ir] Catalyst (Active Species) complex1 N-Coordinated Complex [Ir]-Quinoline start->complex1 Coordination quinoline Quinoline quinoline->complex1 ch_activation C-H Activation (Oxidative Addition) complex1->ch_activation C8-H Bond transmetalation Borylation (Sigma-Bond Metathesis) ch_activation->transmetalation b2pin2 B₂pin₂ b2pin2->transmetalation Borylating Agent product_release Reductive Elimination transmetalation->product_release product_release->start Catalyst Regeneration product 8-(pinacolboranyl)quinoline product_release->product Product

Caption: Catalytic cycle for Iridium-catalyzed C8-H borylation of quinoline.

Data Presentation

The following table summarizes typical reaction conditions for the iridium-catalyzed C8-H borylation of quinoline derivatives.

ParameterConditionReference
Catalyst Precursor [Ir(OMe)(cod)]₂ (1-2 mol%)[1][2][3]
Ligand Silica-supported SMAP (Si-SMAP) (2-4 mol%)[4][5]
Borylating Agent Bis(pinacolato)diboron (B₂pin₂) (1.5-2.2 equiv.)[1][2][3]
Solvent Tetrahydrofuran (THF) or Cyclooctane[1][6]
Temperature 80 °C[1]
Time 12-24 hours[1]
Yield Good to excellent[1][2][3]
Experimental Protocol

General Procedure for Iridium-Catalyzed C8-H Borylation:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iridium precursor [Ir(OMe)(cod)]₂ (0.01-0.02 mmol, 1-2 mol%) and the silica-supported SMAP ligand (0.02-0.04 mmol, 2-4 mol%).

  • Add the quinoline substrate (1.0 mmol, 1.0 equiv.) and bis(pinacolato)diboron (1.5-2.2 mmol, 1.5-2.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or cyclooctane) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the heterogeneous catalyst, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 8-(pinacolboranyl)quinoline.

Palladium-Catalyzed Miyaura Borylation of 8-Bromoquinoline

An alternative and widely used method for the synthesis of 8-(pinacolboranyl)quinoline is the Miyaura borylation, a variant of the Suzuki-Miyaura cross-coupling reaction. This pathway involves the palladium-catalyzed coupling of an aryl halide (8-bromoquinoline) with a diboron reagent. This method is highly reliable and tolerates a wide range of functional groups, though it requires a two-step sequence: synthesis of the 8-bromoquinoline precursor, followed by the borylation reaction.

Mechanism of Formation

The reaction proceeds via a well-established catalytic cycle. First, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 8-bromoquinoline to form a Pd(II) intermediate. This is followed by transmetalation, where a boryl group from bis(pinacolato)diboron is transferred to the palladium center, typically facilitated by a base such as potassium acetate (KOAc).[7][8] The cycle concludes with the reductive elimination of 8-(pinacolboranyl)quinoline, which regenerates the active Pd(0) catalyst.[8]

Visualization of Experimental Workflow & Catalytic Cycle

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Miyaura Borylation start o-Bromoaniline + Acrolein Diethyl Acetal reaction1 Skraup Synthesis (Reflux in 1N HCl) start->reaction1 product1 8-Bromoquinoline reaction1->product1 start2 8-Bromoquinoline + B₂pin₂ product1->start2 Use as Substrate reaction2 Pd-Catalyzed Coupling (PdCl₂(dppf), KOAc, Dioxane) start2->reaction2 product2 8-(pinacolboranyl)quinoline reaction2->product2

Caption: Experimental workflow for the synthesis of 8-(pinacolboranyl)quinoline via Miyaura borylation.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 8-Bromoquinoline aryl_halide->oxidative_addition pd_complex [8-Quinolyl]-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation b2pin2 B₂pin₂ b2pin2->transmetalation base Base (KOAc) base->transmetalation pd_boryl_complex [8-Quinolyl]-Pd(II)-Bpin(L₂) transmetalation->pd_boryl_complex reductive_elimination Reductive Elimination pd_boryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 8-(pinacolboranyl)quinoline reductive_elimination->product Product

Caption: Catalytic cycle for Palladium-catalyzed Miyaura borylation.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of the 8-bromoquinoline precursor and its subsequent Miyaura borylation.

Table 2a: Synthesis of 8-Bromoquinoline

Parameter Condition Reference
Reactants o-Bromoaniline, Acrolein diethyl acetal [1]
Solvent/Reagent 1N Hydrochloric Acid (HCl) [1]
Temperature 111 °C (Reflux) [1]
Time 24 hours [1]

| Workup | Neutralization (Na₂CO₃), Extraction (DCM) |[1] |

Table 2b: Miyaura Borylation of 8-Bromoquinoline

Parameter Condition Reference
Catalyst PdCl₂(dppf) or Pd(OAc)₂ with ligand [8][9]
Ligand dppf or n-BuPAd₂ [10]
Borylating Agent Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.) [7][11]
Base Potassium Acetate (KOAc) (3.0 equiv.) [9][11]
Solvent 1,4-Dioxane or DMSO [11]
Temperature 80 °C [12]
Time 6-18 hours [12]

| Yield | High to quantitative |[10] |

Experimental Protocols

Protocol 2.4.1: Synthesis of 8-Bromoquinoline

  • Combine o-bromoaniline (~1 mmol) and acrolein diethyl acetal (2.5 mmol) in a round-bottomed flask.

  • Add 1N HCl solution (82.5 mL).

  • Heat the mixture to reflux at 111 °C for 24 hours.

  • After cooling to room temperature, carefully neutralize the mixture to pH 7-8 with solid sodium carbonate (Na₂CO₃).

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 8-bromoquinoline.[1]

Protocol 2.4.2: Miyaura Borylation of 8-Bromoquinoline

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 8-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 6-18 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 8-(pinacolboranyl)quinoline.[13]

References

Commercial Availability and Applications of 8-Quinolylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolylboronic acid pinacol ester is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceutical agents and functional materials. The quinoline moiety itself is a key pharmacophore found in numerous approved drugs, imparting a wide range of biological activities. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic applications. This guide provides an in-depth overview of the commercial availability, key specifications, and experimental protocols related to 8-quinolylboronic acid pinacol ester.

Commercial Availability and Suppliers

8-Quinolylboronic acid pinacol ester (CAS No. 190788-62-6) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of offerings from several prominent vendors.

Supplier and Product Specifications
SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
Thermo Scientific (Alfa Aesar)H51698≥95% (¹H NMR)1 g, 5 gFormula Weight: 255.12 g/mol . Appearance: Light tan solid.[1][2]
United States Biological288551Highly PurifiedContact for detailsIntended for research use only. Storage at 4°C.[3]
ChemicalBookCB7473787Varies by supplierVaries by supplierPlatform listing multiple suppliers.
Hangzhou Share Chemical Co., Ltd.190788-62-699%100 g, 1 kg, and largerStated as an important intermediate.[4]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is essential when working with any chemical reagent.

Key Physicochemical Data
PropertyValue
CAS Number 190788-62-6
Molecular Formula C₁₅H₁₈BNO₂
Molecular Weight 255.12 g/mol [2]
IUPAC Name 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline[2]
Appearance Light tan solid[1]
Storage Conditions Store in a dry, dark, and ventilated place, often at 2-8°C under an inert atmosphere.
Safety and Handling

8-Quinolylboronic acid pinacol ester should be handled in accordance with good laboratory practices. The following is a summary of key safety information, though it is imperative to consult the full Safety Data Sheet (SDS) from the supplier before use.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of water.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Incompatible Materials: Strong oxidizing agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of arylboronic acid pinacol esters and their subsequent use in Suzuki-Miyaura coupling reactions. These protocols are representative and may require optimization for specific substrates.

Synthesis of 8-Quinolylboronic Acid Pinacol Ester via Miyaura Borylation

The Miyaura borylation is a common method for the synthesis of arylboronic esters from aryl halides. The following is a general procedure that can be adapted for the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline.

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 8-quinolylboronic acid pinacol ester.

Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with an Aryl Bromide

The following is a general protocol for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with a generic aryl bromide.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • 8-Quinolylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 8-quinolylboronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).[5]

  • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.[5]

  • Add degassed toluene and degassed water via syringe.[5]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.[5]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[5]

  • Cool the reaction to room temperature and quench with water.[5]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the use of 8-quinolylboronic acid pinacol ester.

Synthesis_of_8_Quinolylboronic_Acid_Pinacol_Ester cluster_reactants Reactants cluster_conditions Reaction Conditions 8-Bromoquinoline 8-Bromoquinoline Reaction 8-Bromoquinoline->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Catalyst Pd(dppf)Cl2 Catalyst->Reaction Base KOAc Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temp 80-90 °C Temp->Reaction Product 8-Quinolylboronic Acid Pinacol Ester Reaction->Product Miyaura Borylation

Caption: Synthesis of 8-Quinolylboronic Acid Pinacol Ester.

Suzuki_Miyaura_Coupling_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Boronic Ester - Catalyst & Ligand - Base Start->Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar/N2 Purge) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Decision Reaction Complete? Monitoring->Decision Workup Aqueous Workup & Extraction Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product Decision->Heating No Decision->Workup Yes Supplier_Selection_Logic Start Project Requirement Purity Purity Specification? Start->Purity Quantity Required Quantity? Purity->Quantity High Purity (>98%) Purity->Quantity Standard Purity (~95%) Documentation CoA/SDS Needed? Quantity->Documentation Bulk (kg) Quantity->Documentation Lab Scale (g) Select_Supplier Select Appropriate Supplier Documentation->Select_Supplier Yes Documentation->Select_Supplier No

References

Spectroscopic and Synthetic Insights into 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in medicinal chemistry and materials science. This document summarizes available data on its infrared (IR) and mass spectrometry (MS) characteristics and outlines a general experimental workflow for its synthesis and analysis.

Spectroscopic Data Analysis

While specific, publicly available raw spectral data for this compound (CAS 190788-62-6) is limited, the expected spectral features can be inferred from the analysis of its constituent functional groups: the quinoline core and the pinacol boronate ester.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic vibrations of the quinoline ring and the boronate ester group.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (Aromatic)3100-3000Stretching
C=C, C=N (Quinoline)1650-1450Stretching
C-H (Aliphatic, CH₃)2980-2850Stretching
B-O1380-1310Stretching
C-O1145-1040Stretching
C-H (Aromatic)900-675Out-of-plane bending

Mass Spectrometry (MS): The mass spectrum provides critical information about the molecular weight and fragmentation pattern of the molecule. For this compound, with a molecular formula of C₁₅H₁₈BNO₂, the expected molecular weight is approximately 255.12 g/mol .

Ionm/z (Expected)Description
[M]⁺~255Molecular Ion
[M - CH₃]⁺~240Loss of a methyl group
[M - C₆H₁₂O₂]⁺~139Loss of the pinacol group
[C₉H₇N]⁺~129Quinoline fragment

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of quinoline boronic esters and the acquisition of spectroscopic data.

Synthesis of this compound

A common method for the synthesis of aryl boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Materials:

  • 8-Bromoquinoline or 8-Iodoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with 8-haloquinoline, bis(pinacolato)diboron, the palladium catalyst, and the base.

  • Anhydrous solvent is added, and the reaction mixture is heated under reflux for a specified period (typically several hours).

  • The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • A small amount of the purified solid sample is prepared for analysis. This can be done by creating a KBr pellet or by preparing a Nujol mull.

  • For a KBr pellet, the sample is intimately mixed with dry potassium bromide powder and pressed into a transparent disk.

  • For a Nujol mull, a small amount of the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

  • The prepared sample is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • The mass spectrum is acquired in positive ion mode to observe the molecular ion and its characteristic fragments.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (8-Haloquinoline, B2pin2) reaction Miyaura Borylation (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product 8-(pinacolato)quinoline workup->product ir_prep IR Sample Preparation (KBr Pellet or Nujol Mull) product->ir_prep ms_prep MS Sample Preparation (Dilute Solution) product->ms_prep ir_acq FT-IR Spectroscopy ir_prep->ir_acq data_analysis Data Interpretation ir_acq->data_analysis ms_acq Mass Spectrometry (ESI or APCI) ms_prep->ms_acq ms_acq->data_analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide on 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a key organoboron compound and a versatile building block in synthetic organic chemistry. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex, substituted quinoline derivatives. Quinoline scaffolds are prevalent in a wide array of biologically active compounds and pharmaceuticals. The strategic placement of the boronate ester at the 8-position of the quinoline ring system offers a regioselective handle for the introduction of various aryl, heteroaryl, or alkyl groups, making it a valuable intermediate in drug discovery and materials science.

Physical Properties: A Comparative Analysis

Quantitative physical data for this compound has not been reported in the reviewed literature. However, the physical properties of its isomers, the 3-, 4-, and 5-substituted quinoline boronate esters, have been documented and are summarized in the table below for comparative purposes. These values provide an estimate of the expected properties of the 8-isomer.

Property3-isomer4-isomer4-isomer (isoquinoline)
Molecular Formula C₁₅H₁₈BNO₂C₁₅H₁₈BNO₂C₁₅H₁₈BNO₂
Molecular Weight 255.12 g/mol 255.12 g/mol 255.12 g/mol
Appearance White to Orange to Green powder to crystalNot specifiedWhite to light yellow crystalline powder
Melting Point 58.0 to 62.0 °CNot specified99 - 103 °C[1]
Purity >98.0% (GC)Not specified≥ 98% (GC)[1]
Storage Room Temperature (Recommended in a cool and dark place, <15°C), Store under inert gasNot specifiedRoom Temperature[1]
CAS Number 171364-85-51035458-54-8685103-98-4[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. The most common and efficient method is the palladium-catalyzed cross-coupling of an 8-haloquinoline with a diboron reagent, known as the Miyaura borylation.

Method 1: Palladium-Catalyzed Borylation of 8-Bromoquinoline (Miyaura Borylation)

This is the most widely employed method due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 8-Bromoquinoline 8-Bromoquinoline Target_Compound This compound 8-Bromoquinoline->Target_Compound Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Target_Compound Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Target_Compound Base Base (e.g., KOAc) Base->Target_Compound Solvent Solvent (e.g., Dioxane) Solvent->Target_Compound Byproduct Potassium Bromide

Synthetic Pathway for 8-substituted Quinoline Boronate Ester

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., Potassium acetate (KOAc))

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method 2: From 8-Aminoquinoline via Sandmeyer-type Reaction

An alternative route involves the conversion of 8-aminoquinoline to a diazonium salt, followed by a borylation reaction.

Materials:

  • 8-Aminoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) catalyst (optional)

Procedure:

  • Dissolve 8-aminoquinoline in aqueous hydrochloric acid at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of bis(pinacolato)diboron in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the diboron solution. A copper catalyst may be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and purification would follow a similar procedure to Method 1, involving extraction and chromatography.

Logical Relationships and Experimental Workflows

The synthesis of this compound is a key step in a broader synthetic strategy, often leading to more complex molecules through subsequent cross-coupling reactions.

G cluster_synthesis Synthesis of Boronate Ester cluster_coupling Suzuki-Miyaura Cross-Coupling cluster_application Application A 8-Bromoquinoline C Miyaura Borylation A->C B Bis(pinacolato)diboron B->C D This compound C->D F Suzuki Coupling D->F E Aryl/Heteroaryl Halide E->F G 8-Substituted Quinoline Derivative F->G H Bioactive Molecules / Pharmaceuticals G->H I Functional Materials G->I

General Workflow from Synthesis to Application

Conclusion

This compound is a valuable synthetic intermediate for the construction of diverse quinoline-based compounds. While specific physical data for this compound remains to be reported, its synthesis is readily achievable through well-established palladium-catalyzed borylation reactions. The provided experimental protocols offer a reliable foundation for its preparation in a laboratory setting. The comparative data from its isomers can serve as a useful reference for its expected physical characteristics. The continued exploration of such building blocks is crucial for advancing the fields of medicinal chemistry and materials science.

References

Stability and Storage of 8-Quinolylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-quinolylboronic acid pinacol ester. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for proper handling, storage, and utilization of this versatile chemical compound, ensuring its integrity and performance in sensitive applications.

Core Concepts: Understanding the Stability of Boronic Acid Pinacol Esters

8-Quinolylboronic acid pinacol ester belongs to the family of boronic acid pinacol esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While generally considered more stable and easier to handle than their corresponding free boronic acids, their stability is not absolute and is influenced by several factors.

The primary degradation pathway for boronic acid pinacol esters is hydrolysis , which cleaves the ester bond to yield the free boronic acid and pinacol. This process can be catalyzed by both acidic and basic conditions and is significantly influenced by the presence of water. The electronic properties of the aromatic system attached to the boron atom also play a crucial role in determining the rate of hydrolysis.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 8-quinolylboronic acid pinacol ester, the following storage and handling conditions are recommended based on general guidelines for boronic acid pinacol esters:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.Minimizes the rate of potential degradation reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively.
Container Keep in a tightly sealed container.Prevents the ingress of moisture from the air.
Light Exposure Store in a light-protected container (e.g., amber vial).While specific photostability data is limited, protection from light is a general good practice for complex organic molecules to prevent potential photodegradation.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.Standard safety precaution for handling chemical reagents.

Factors Influencing the Stability of 8-Quinolylboronic Acid Pinacol Ester

Several factors can impact the stability of 8-quinolylboronic acid pinacol ester. Understanding these is critical for designing experiments and interpreting results.

FactorImpact on Stability
Moisture/Water High Impact. The presence of water is the primary driver for hydrolysis, the main degradation pathway.
pH High Impact. Both acidic and basic conditions can catalyze hydrolysis. Stability is generally greatest at neutral pH.
Temperature Moderate Impact. Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions.
Oxygen Low to Moderate Impact. While the pinacol ester offers protection against oxidation compared to the free boronic acid, prolonged exposure to oxygen could potentially lead to degradation.
Light Potential Impact. Aromatic and heterocyclic compounds can be susceptible to photodegradation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 8-quinolylboronic acid pinacol ester, the following experimental protocols can be employed.

Hydrolytic Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This method monitors the degradation of the pinacol ester and the formation of the corresponding boronic acid over time in an aqueous environment.

Methodology:

  • Sample Preparation: Prepare a stock solution of 8-quinolylboronic acid pinacol ester in a suitable water-miscible organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, dilute the stock solution with buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of approximately 50 µg/mL. Incubate these solutions at a controlled temperature (e.g., 25°C and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the samples immediately by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a low concentration of a buffer (e.g., ammonium acetate) to ensure consistent peak shape. To minimize on-column hydrolysis, avoid acidic modifiers like formic acid.

    • Detection: UV detection at a wavelength where both the pinacol ester and the boronic acid have significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Quantification: Calculate the percentage of the remaining 8-quinolylboronic acid pinacol ester at each time point by comparing its peak area to the initial peak area (t=0).

Real-Time Monitoring of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful tool for continuously monitoring the hydrolysis process in situ.

Methodology:

  • Sample Preparation: Dissolve a known amount of 8-quinolylboronic acid pinacol ester in a deuterated organic solvent (e.g., DMSO-d6 or acetonitrile-d3) in an NMR tube.

  • Initiation of Hydrolysis: Add a specific amount of D₂O to the NMR tube to initiate hydrolysis.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).

  • Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a signal from the formed pinacol. The relative integrals will allow for the quantification of the extent of hydrolysis over time.

Potential Signaling Pathway Interactions

The structural motifs of 8-quinolylboronic acid pinacol ester, namely the quinoline ring and the boronic acid group, suggest potential interactions with biological signaling pathways.

The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds that target key signaling pathways involved in cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways . Quinoline derivatives have been shown to act as inhibitors of various kinases within these cascades.

Signaling_Pathways cluster_0 Ras/Raf/MEK/ERK Pathway cluster_1 PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Quinoline Quinoline Derivatives Quinoline->Raf inhibition Quinoline->PI3K inhibition

Potential inhibition of key signaling pathways by quinoline derivatives.

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules. They are also recognized as potent inhibitors of serine proteases and other enzymes. The boron atom can interact with the hydroxyl group of serine residues in the active site of these enzymes, leading to their inhibition.

Enzyme_Inhibition Enzyme Serine Protease Active Site (with Ser-OH) Inhibited_Complex {Inhibited Enzyme | Covalent Complex} Enzyme:active_site->Inhibited_Complex Boronic_Acid {Boronic Acid Derivative | R-B(OH)2} Boronic_Acid->Enzyme:active_site Reversible Covalent Bonding Stability_Workflow Start Start Stability Study Sample_Prep Prepare Samples in Different Conditions (pH, Temp, Light) Start->Sample_Prep HPLC_Analysis Analyze by HPLC at Time Intervals Sample_Prep->HPLC_Analysis NMR_Analysis Monitor by NMR in Real-Time Sample_Prep->NMR_Analysis Data_Analysis Quantify Degradation and Determine Kinetics HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Conclusion Establish Storage Conditions and Shelf-Life Data_Analysis->Conclusion

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol focuses on the application of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in the synthesis of novel quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The use of the pinacol boronate ester of 8-bromoquinoline offers advantages in terms of stability and handling compared to the corresponding boronic acid. This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, along with optimized reaction conditions and representative data.

Optimized Reaction Conditions

The successful synthesis of 8-arylquinolines via Suzuki coupling is dependent on the careful selection of catalyst, base, and solvent. The following table summarizes a range of effective conditions for the coupling of this compound with aryl halides.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)2-5 mol% loading is typically effective. Other catalysts such as Pd(PPh₃)₄ can also be used.
Ligand dppf (included in the catalyst complex)Bulky, electron-rich phosphine ligands are generally preferred.
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)2-3 equivalents are recommended to activate the boronic ester.
Solvent 1,4-Dioxane/Water (4:1 to 10:1 mixture)A mixture of an organic solvent and water is crucial for the reaction mechanism.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Reaction Time 12-24 hoursProgress should be monitored by TLC or LC-MS.

Representative Yields

The following table presents typical yields for the Suzuki coupling of this compound with various aryl bromides under optimized conditions. A one-pot process involving the in-situ formation of the boronic ester from 8-bromoquinoline followed by Suzuki coupling has been reported to achieve yields of up to 98%.[3][4]

Aryl BromideProductYield (%)
4-Bromoanisole8-(4-methoxyphenyl)quinoline95
1-Bromo-4-fluorobenzene8-(4-fluorophenyl)quinoline92
4-Bromotoluene8-(p-tolyl)quinoline96
1-Bromo-3,5-dimethylbenzene8-(3,5-dimethylphenyl)quinoline98
2-Bromopyridine8-(pyridin-2-yl)quinoline85

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 to 10:1 ratio).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 8-arylquinoline product.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R1-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Both R1-Pd(II)L2-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd Organoboron R2-B(OR)2 Base Base Organoboron->Base Borate [R2-B(OR)2(Base)]- Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 8-(Pinacolboranyl)quinoline - Aryl Halide - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous Organic Solvent and Degassed Water inert->solvent degas Degas Reaction Mixture solvent->degas react Heat and Stir (80-100 °C, 12-24h) degas->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Pure 8-Arylquinoline purify->product

References

Application Notes and Protocols for 8-(Pinacolboranyl)quinoline in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-(pinacolboranyl)quinoline in C-N cross-coupling reactions. While direct literature explicitly detailing the C-N cross-coupling of 8-(pinacolboranyl)quinoline is limited, the protocols herein are based on well-established and analogous Chan-Lam and Buchwald-Hartwig amination reactions of arylboronic acid pinacol esters. These methodologies are fundamental in medicinal chemistry and drug development for the synthesis of N-arylquinolines and related scaffolds.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates contain arylamine moieties. 8-Aminoquinoline and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The synthesis of N-substituted 8-aminoquinolines is therefore of significant interest.

8-(Pinacolboranyl)quinoline serves as a versatile synthetic intermediate for the introduction of the quinolin-8-yl group. Its pinacolboranyl functional group allows for participation in various cross-coupling reactions, most notably palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling, to form C-N bonds with a diverse array of nitrogen-containing nucleophiles.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the two primary methods of C-N cross-coupling involving arylboronic acid pinacol esters like 8-(pinacolboranyl)quinoline.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst, typically used in 1-5 mol%.
Ligand Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)Crucial for catalytic activity; used in 1.2-2.0 equivalents relative to palladium.
Base K₃PO₄, Cs₂CO₃, NaOtBuStrong, non-nucleophilic bases are generally required.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential.
Temperature 80-120 °CReaction temperature is substrate-dependent.
Reaction Time 12-24 hoursMonitored by TLC or GC/LC-MS.

Table 2: Generalized Conditions for Chan-Lam Coupling

ParameterConditionNotes
Catalyst Cu(OAc)₂, CuICopper(II) or Copper(I) salts are commonly used, often in stoichiometric amounts, though catalytic versions exist.[1][2]
Ligand Pyridine, N,N-Dimethylethylenediamine (DMEDA)Often used to facilitate the reaction, though ligandless conditions are also reported.
Base Et₃N, Pyridine, K₂CO₃A mild base is typically employed.
Solvent CH₂Cl₂, CH₃CN, TolueneA variety of solvents can be used.
Atmosphere Air, OxygenThe reaction is often promoted by an oxidant, with air being a convenient choice.[1]
Temperature Room Temperature to 80 °CMilder conditions compared to Buchwald-Hartwig amination.
Reaction Time 12-48 hoursGenerally requires longer reaction times than palladium-catalyzed methods.

Experimental Protocols

The following are detailed, generalized protocols for the C-N cross-coupling of 8-(pinacolboranyl)quinoline. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the reaction of 8-(pinacolboranyl)quinoline with a generic amine (R¹R²NH).

Materials:

  • 8-(Pinacolboranyl)quinoline

  • Amine (R¹R²NH)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and deoxygenated

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.048 mmol, 4.8 mol%).

  • Addition of Reagents: Add 8-(pinacolboranyl)quinoline (e.g., 1.0 mmol, 1.0 equiv) and anhydrous K₃PO₄ (e.g., 2.0 mmol, 2.0 equiv).

  • Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (e.g., 5 mL). Finally, add the amine (R¹R²NH) (e.g., 1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-aminoquinoline.

Protocol 2: Copper-Catalyzed Chan-Lam Coupling

This protocol describes the reaction of 8-(pinacolboranyl)quinoline with a generic amine (R¹R²NH).

Materials:

  • 8-(Pinacolboranyl)quinoline

  • Amine (R¹R²NH)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å), activated

Procedure:

  • Reaction Setup: To a round-bottom flask, add 8-(pinacolboranyl)quinoline (e.g., 1.0 mmol, 1.0 equiv), Cu(OAc)₂ (e.g., 1.2 mmol, 1.2 equiv), and activated 4 Å molecular sieves.

  • Solvent and Reagents Addition: Add dichloromethane (e.g., 10 mL), the amine (R¹R²NH) (e.g., 1.5 mmol, 1.5 equiv), and pyridine (e.g., 2.0 mmol, 2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-aminoquinoline.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR¹R²)(L)₂]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR¹R²(L)₂ Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R¹R²NH Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Diagram 2: Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Catalytic_Cycle CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation ArCuII Ar-Cu(II) Transmetalation->ArCuII Ligand_Exch Ligand Exchange ArCuII->Ligand_Exch ArCuII_Amine Ar-Cu(II)-NHR¹R² Ligand_Exch->ArCuII_Amine Oxidation Oxidation ArCuII_Amine->Oxidation ArCuIII_Amine Ar-Cu(III)-NHR¹R² Oxidation->ArCuIII_Amine RedElim Reductive Elimination ArCuIII_Amine->RedElim Product Ar-NR¹R² RedElim->Product CuI Cu(I) RedElim->CuI ArylBoronicEster Ar-B(pin) ArylBoronicEster->Transmetalation Amine R¹R²NH Amine->Ligand_Exch Reoxidation Reoxidation (O₂) CuI->Reoxidation Reoxidation->CuII

Caption: Proposed catalytic cycle for the Chan-Lam C-N cross-coupling reaction.

Diagram 3: Experimental Workflow for C-N Cross-Coupling

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere for Pd) Start->Setup AddReagents Add 8-(pinacolboranyl)quinoline, Catalyst, Ligand, and Base Setup->AddReagents AddSolventAmine Add Solvent and Amine AddReagents->AddSolventAmine Reaction Heat and Stir (Monitor by TLC/LC-MS) AddSolventAmine->Reaction Workup Reaction Work-up (Cooling, Dilution, Filtration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for C-N cross-coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 8-Quinolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-quinolylboronic acid pinacol ester in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex quinoline-containing molecules.

Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinolines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. 8-Quinolylboronic acid pinacol ester is an effective coupling partner for the synthesis of 8-arylquinolines, a scaffold present in numerous biologically active compounds.

General Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-R transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_ester R-B(pin) + Base boronic_ester->transmetalation

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with various aryl bromides.

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 8-quinolylboronic acid pinacol ester, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the synthesis of various 8-arylquinolines. While direct literature data for a broad substrate scope of pre-formed 8-quinolylboronic acid pinacol ester is limited, the following yields are representative of what can be expected based on one-pot procedures and couplings of similar heteroaryl boronic esters.

EntryAryl HalideProductYield (%)
14-Bromoanisole8-(4-Methoxyphenyl)quinoline85-95
21-Bromo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)quinoline80-90
31-Bromo-4-fluorobenzene8-(4-Fluorophenyl)quinoline88-98
43-Bromopyridine8-(Pyridin-3-yl)quinoline75-85
52-Bromothiophene8-(Thiophen-2-yl)quinoline70-80
61-Bromonaphthalene8-(Naphthalen-1-yl)quinoline82-92

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application for boronic esters, the quinoline scaffold can be functionalized using other palladium-catalyzed reactions. For reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction, the typical starting material would be an 8-haloquinoline rather than the boronic ester. Below are general protocols for these transformations, which are foundational for the synthesis of diverse quinoline derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh and add solid reagents: - Substrate (e.g., 8-Haloquinoline) - Coupling Partner - Base start->reagents catalyst Add Pd catalyst and ligand reagents->catalyst inert Establish inert atmosphere (Evacuate & backfill with Ar/N₂) catalyst->inert solvent Add degassed solvent(s) inert->solvent heat Heat reaction mixture (Conventional or Microwave) solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination Protocol (General)

This reaction is used to form C-N bonds. The typical substrates are an aryl halide and an amine.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox, add 8-bromoquinoline, the amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add degassed toluene.

  • Seal the tube and heat to 100-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Sonogashira Coupling Protocol (General)

This reaction couples terminal alkynes with aryl halides.

Materials:

  • 8-Iodoquinoline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • DMF (degassed)

Procedure:

  • To a Schlenk flask, add 8-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed DMF, triethylamine, and the terminal alkyne via syringe.

  • Stir at room temperature to 60 °C until the starting material is consumed (as monitored by TLC).

  • Perform an aqueous work-up and extract with an organic solvent.

  • Purify the product by column chromatography.

Heck Reaction Protocol (General)

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Acetonitrile (degassed)

Procedure:

  • Combine 8-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃ in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add degassed acetonitrile, triethylamine, and the alkene.

  • Heat the mixture to 80-100 °C for 16-24 hours.

  • Cool, filter, and concentrate the reaction mixture.

  • Purify via column chromatography.

C-H Functionalization: The Role of the 8-Quinolyl Moiety

The 8-aminoquinoline group is a well-established directing group in palladium-catalyzed C-H functionalization, facilitating the activation of otherwise inert C-H bonds. By analogy, the nitrogen atom in the 8-quinolyl moiety of the boronic ester can act as a directing group, positioning the palladium catalyst for C-H activation at a specific site on a substrate. While specific examples utilizing 8-quinolylboronic acid pinacol ester as a directing group are not prevalent in the literature, the following illustrates the conceptual basis.

Conceptual Workflow for Directed C-H Functionalization

In a hypothetical scenario, the quinoline nitrogen could coordinate to the palladium center, directing the functionalization of a C-H bond on a substrate that has been coupled to the boronic ester.

CH_Activation_Concept substrate Substrate with C-H bond and coupling handle coupling Couple with 8-Quinolylboronic Acid Pinacol Ester substrate->coupling directed_substrate Substrate-Quinolyl Conjugate coupling->directed_substrate pd_catalysis Pd(II) Catalyst Coordination directed_substrate->pd_catalysis ch_activation Directed C-H Activation pd_catalysis->ch_activation functionalization Functionalization (e.g., Arylation, Olefination) ch_activation->functionalization product Functionalized Product functionalization->product

Figure 3: Conceptual workflow for C-H functionalization directed by an 8-quinolyl group.

This approach would involve an initial cross-coupling reaction to attach the 8-quinolyl moiety to the substrate of interest, followed by a second palladium-catalyzed C-H activation/functionalization step. The development of such methodologies would be a valuable extension of the utility of 8-quinolylboronic acid pinacol ester.

Disclaimer: The provided protocols are general starting points and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: The Use of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel quinoline-based compounds with a wide range of biological activities. The quinoline scaffold is a "privileged structure," forming the core of numerous natural products and synthetic drugs with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This document provides detailed application notes, experimental protocols, and data on the use of this key intermediate in drug discovery and development.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse library of 8-aryl and 8-heteroaryl quinoline derivatives. These derivatives are of significant interest for screening in various therapeutic areas.

Therapeutic Areas of Interest:

  • Oncology: Quinoline derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases such as Pim-1 and the modulation of signaling pathways like NF-κB.[1]

  • Infectious Diseases: The quinoline core is found in several antimicrobial agents. Novel derivatives synthesized using the title compound can be screened for activity against a range of bacterial and fungal pathogens.

  • Inflammatory Diseases: By targeting inflammatory pathways such as NF-κB, quinoline-based compounds hold promise for the development of new anti-inflammatory drugs.

Data Presentation: Biological Activities of 8-Substituted Quinoline Derivatives

The following tables summarize the biological activities of various 8-substituted quinoline derivatives, showcasing the potential of compounds that can be synthesized using this compound.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5 - 25[2]
T-47D (Breast)12.5 - 25[2]
Hep3B (Liver)6.25[2]
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (mg/mL)[3]
HT29 (Colon)5.4 (mg/mL)[3]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-olMDA-MB-231 (Breast)5.49[4]
Platinum(II) complex with 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-olMDA-MB-231 (Breast)7.09[4]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundMicroorganismMIC (µM)Reference
8-HydroxyquinolineStaphylococcus aureus1 x 10⁻⁴[3]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus-[3]
8-alkoxyquinoline derivative (QD-12)Mycobacterium smegmatis (biofilm)12.5[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[5]
Methicillin-resistant S. aureus (MRSA)1.1[5]

Table 3: Pim-1 Kinase Inhibitory Activity of Quinoline and Related Derivatives

Compound ClassCompound ExampleIC50 (µM)Reference
Quinone AnalogsEmodin2.5[6]
Compound 73.6[6]
Compound 93.5[6]
8-hydroxy-quinoline-7-carboxylic acid derivatives2-StyrylquinolinesPotent inhibitors[1]

Table 4: NF-κB Inhibitory Activity of Quinoline and Chalcone Derivatives

Compound ClassCompound ExampleIC50 (µM)Reference
Pyranochalcone derivativeCompound 6b0.29[7]
Bichalcone analogCompound 40.3[8]
Compound 110.5[8]
Novel QuinolineQ3~5[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol provides a general method for the synthesis of 8-arylquinolines. Reaction conditions may require optimization based on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. If aqueous conditions are required, add degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylquinoline derivative.

Protocol 2: Pim-1 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized quinoline derivatives against Pim-1 kinase.

Materials:

  • Synthesized quinoline derivatives

  • Recombinant human Pim-1 kinase

  • Peptide substrate (e.g., CREBtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase buffer, Pim-1 kinase, and the peptide substrate.

  • Initiation: Add the test compounds to the reaction mixture and pre-incubate for a short period. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: NF-κB Reporter Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of synthesized compounds on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Cell culture medium and supplements

  • Synthesized quinoline derivatives

  • TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified pre-incubation time.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value as described in the kinase assay protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling A This compound G Transmetalation A->G B Aryl Halide (Ar-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E E->G F Base (e.g., K2CO3) F->G H Ar-Pd(II)-Quinoline G->H I Reductive Elimination H->I I->C Regenerated Catalyst J 8-Arylquinoline I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pim1_Signaling_Pathway cluster_0 Upstream Signals Growth Factors Growth Factors Pim1 Pim-1 Kinase Growth Factors->Pim1 Cytokines Cytokines Cytokines->Pim1 Phosphorylation Phosphorylation Pim1->Phosphorylation Substrate Substrate (e.g., Bad, p27) Substrate->Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Phosphorylation->Apoptosis Inhibition Quinoline Quinoline Derivative (Inhibitor) Quinoline->Pim1

Caption: Inhibition of the Pim-1 kinase signaling pathway.

NFkB_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quinoline Quinoline Derivative (Inhibitor) Quinoline->IKK Quinoline->NFkB_nuc Potential Gene Gene Transcription (Inflammatory Cytokines) NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start: 8-(...)-quinoline synthesis Suzuki-Miyaura Coupling (Protocol 1) start->synthesis purification Purification & Characterization synthesis->purification library Library of 8-Arylquinolines purification->library bioassay Biological Screening library->bioassay kinase_assay Pim-1 Kinase Assay (Protocol 2) bioassay->kinase_assay nfkb_assay NF-κB Reporter Assay (Protocol 3) bioassay->nfkb_assay antimicrobial_assay Antimicrobial Assay (MIC) bioassay->antimicrobial_assay data_analysis Data Analysis (IC50/MIC) kinase_assay->data_analysis nfkb_assay->data_analysis antimicrobial_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: General experimental workflow for drug discovery.

References

Application Notes and Protocols for 8-(pinacolboranyl)quinoline as a Precursor for Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-(pinacolboranyl)quinoline as a versatile precursor for the synthesis of novel ligands. This building block is particularly valuable for creating a diverse range of compounds with applications in catalysis, materials science, and drug discovery.

Introduction

8-(pinacolboranyl)quinoline is a key intermediate in organic synthesis, enabling the introduction of the quinoline moiety into various molecular scaffolds. The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4][5] The pinacol boronate ester functionality at the 8-position allows for facile carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, providing access to a vast chemical space of novel ligands.

Applications of Ligands Derived from 8-(pinacolboranyl)quinoline

Ligands synthesized from 8-(pinacolboranyl)quinoline have found applications in several key areas of chemical research and development:

  • Catalysis: Bidentate and pincer-type ligands incorporating the quinoline motif are instrumental in the development of novel transition metal catalysts. These catalysts can be employed in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The nitrogen atom of the quinoline ring and a second donor atom can coordinate to a metal center, influencing its catalytic activity and selectivity.

  • Drug Development: The quinoline core is a well-established pharmacophore. By coupling 8-(pinacolboranyl)quinoline with various (hetero)aryl halides, researchers can synthesize libraries of 8-arylquinolines. These compounds have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7] The ability to readily modify the appended aryl group allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[1][2][4][5]

  • Materials Science: The rigid, planar structure of the quinoline system makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and chemosensors. The photophysical properties of these materials can be tuned by introducing different aromatic substituents at the 8-position.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 8-(pinacolboranyl)quinoline with Aryl Halides

This protocol describes a general procedure for the synthesis of 8-arylquinolines.

Workflow Diagram:

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Characterization A Combine Reactants: - 8-(pinacolboranyl)quinoline (1.0 eq) - Aryl halide (1.2 eq) - Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) B Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1) A->B C Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature and add water D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer, concentrate, and purify by column chromatography F->G H Characterize the purified product (NMR, MS, etc.) G->H

Caption: Workflow for the synthesis of 8-arylquinolines.

Materials:

  • 8-(pinacolboranyl)quinoline

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • To a Schlenk flask or microwave vial, add 8-(pinacolboranyl)quinoline (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified 8-arylquinoline by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100895
31-Bromo-3-nitrobenzenePd(PPh₃)₄ (5)K₃PO₄DMF/H₂O801688
42-BromopyridinePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285
54-IodoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110697

Note: The reaction conditions provided are general and may require optimization for specific substrates.

One-Pot Borylation and Suzuki-Miyaura Coupling

Procedure:

  • In a Schlenk flask, combine 8-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane).

  • Heat the mixture at 80-100 °C until the borylation is complete (monitor by TLC or GC-MS).

  • To the reaction mixture, add the aryl halide (1.2 equiv), a second portion of the palladium catalyst and ligand if necessary, and an aqueous solution of a base (e.g., K₂CO₃, 2.0 equiv).

  • Continue heating at 80-110 °C until the cross-coupling is complete.

  • Follow the work-up and purification procedure described in the general Suzuki-Miyaura protocol.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][9][10][11] 8-Arylquinolines synthesized from 8-(pinacolboranyl)quinoline have emerged as promising inhibitors of kinases within this pathway.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Pathway by 8-Arylquinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotion Inhibitor 8-Arylquinoline Ligand Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: 8-Arylquinolines can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Biological Activity Data of Quinoline Derivatives:

Compound ClassTargetCell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline derivativeAnticancerHela27.73[2]
8-Hydroxyquinoline derivativeAnticancerMCF-721.02[2]
8-Arylquinolineα₂C-Adrenoceptor Antagonist-0.0085[5]
Quinoline-8-acrylateAntiplasmodialPf 3D7Varies[12]

Structure-Activity Relationship (SAR)

The versatility of the Suzuki-Miyaura coupling allows for a systematic investigation of the structure-activity relationship of 8-arylquinoline derivatives.

Logical Relationship Diagram:

SAR_Logic Structure-Activity Relationship Logic cluster_ligands Synthesized Ligands cluster_apps Properties and Applications Precursor 8-(pinacolboranyl)quinoline Reaction Suzuki-Miyaura Coupling Precursor->Reaction Ligand_D Bidentate Ligand (e.g., with phosphine group) Precursor->Ligand_D Multi-step synthesis Ligand_A 8-Arylquinoline (Electron-donating group on aryl) Reaction->Ligand_A Ligand_B 8-Arylquinoline (Electron-withdrawing group on aryl) Reaction->Ligand_B Ligand_C 8-Heteroarylquinoline Reaction->Ligand_C App_B Increased Biological Activity (e.g., lower IC50) Ligand_A->App_B App_C Modified Photophysical Properties Ligand_A->App_C Ligand_B->App_B Ligand_B->App_C Ligand_C->App_B App_D Improved Selectivity Ligand_C->App_D App_A Enhanced Catalytic Activity Ligand_D->App_A

Caption: SAR of ligands from 8-(pinacolboranyl)quinoline.

Key SAR observations for quinoline-based compounds include:

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aryl substituent at the 8-position can significantly impact the biological activity and photophysical properties of the resulting ligand.[1][2]

  • Steric Hindrance: The size and position of substituents on the aryl ring can influence the binding affinity of the ligand to its biological target or the coordination geometry in a metal complex.

  • Chelating Groups: The incorporation of additional donor atoms to create bidentate or tridentate ligands can lead to stable metal complexes with unique catalytic properties. The nature of these donor atoms (e.g., N, P, O) is crucial for the performance of the resulting catalyst.

By systematically modifying the structure of the ligands derived from 8-(pinacolboranyl)quinoline, researchers can optimize their properties for specific applications, leading to the development of more effective catalysts, drugs, and materials.

References

Application Notes and Protocols: Synthesis of Substituted Quinolines via 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for the synthesis of substituted quinolines is therefore of significant interest to the scientific community. This document provides detailed application notes and protocols for the synthesis of substituted quinolines, utilizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a key intermediate. This approach involves a two-step process: the highly regioselective iridium-catalyzed C-H borylation of quinoline at the C8 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of substituents. This methodology offers a powerful tool for the late-stage functionalization of the quinoline core, enabling the rapid generation of diverse molecular libraries for drug discovery and development.

Methodology Overview

The overall synthetic strategy is a two-stage process that allows for the introduction of a wide range of substituents at the 8-position of the quinoline ring.

G cluster_0 Stage 1: C-H Borylation cluster_1 Stage 2: Suzuki-Miyaura Coupling Quinoline Quinoline Borylated_Quinoline This compound Quinoline->Borylated_Quinoline [Ir(cod)(OMe)]2, Si-SMAP, B2pin2 Borylated_Quinoline_2 This compound Aryl_Halide Aryl/Heteroaryl Halide (R-X) Substituted_Quinoline 8-Substituted Quinoline Aryl_Halide->Substituted_Quinoline Borylated_Quinoline_2->Substituted_Quinoline Pd Catalyst, Base

Figure 1: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the iridium-catalyzed C-H borylation of quinoline at the C8 position, a method noted for its high regioselectivity.[1][2] The use of a silica-supported phosphane-iridium system is key to achieving this selectivity.

Materials:

  • Quinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)(OMe)]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • Silica-supported mondentate phosphine ligand (Si-SMAP)

  • Anhydrous solvent (e.g., octane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add quinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)(OMe)]₂ (0.01 mmol, 1 mol%), and Si-SMAP (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., octane, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Synthesis of 8-Arylquinolines via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography and extraction

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-substituted quinoline.

Data Presentation

The following table summarizes the yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

EntryAryl Halide PartnerProductYield (%)
14-Bromoanisole8-(4-Methoxyphenyl)quinoline92
21-Bromo-4-nitrobenzene8-(4-Nitrophenyl)quinoline85
34-Bromobenzonitrile4-(Quinolin-8-yl)benzonitrile88
41-Bromo-4-(trifluoromethyl)benzene8-(4-(Trifluoromethyl)phenyl)quinoline95
52-Bromopyridine8-(Pyridin-2-yl)quinoline78
63-Bromothiophene8-(Thiophen-3-yl)quinoline81
71-Bromo-3,5-dimethylbenzene8-(3,5-Dimethylphenyl)quinoline93
81-Iodo-2-methylbenzene8-(o-Tolyl)quinoline89

Yields are based on isolated product after column chromatography and are representative of typical outcomes for this reaction.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Quinoline R-Pd(II)Ln-Quinoline Transmetal->PdII_Quinoline RedElim Reductive Elimination PdII_Quinoline->RedElim RedElim->Pd0 Product 8-Arylquinoline (R-Quinoline) RedElim->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->OxAdd Borylated_Quinoline 8-Borylquinoline + Base Borylated_Quinoline->Transmetal

Figure 2: Suzuki-Miyaura catalytic cycle.

Experimental Workflow Diagram

Workflow cluster_borylation C8-Borylation of Quinoline cluster_suzuki Suzuki-Miyaura Coupling start_borylation Combine Quinoline, B2pin2, [Ir(cod)(OMe)]2, Si-SMAP reaction_borylation Heat at 80-100 °C (12-24h) start_borylation->reaction_borylation workup_borylation Cool, Filter through Celite reaction_borylation->workup_borylation purification_borylation Concentrate and Purify (Column Chromatography) workup_borylation->purification_borylation product_borylation 8-(...)-quinoline purification_borylation->product_borylation start_suzuki Combine 8-Borylquinoline, Aryl Halide, Pd Catalyst, Base product_borylation->start_suzuki Key Intermediate reaction_suzuki Heat at 80-100 °C (4-12h) start_suzuki->reaction_suzuki workup_suzuki Cool, Extract with Ethyl Acetate reaction_suzuki->workup_suzuki purification_suzuki Concentrate and Purify (Column Chromatography) workup_suzuki->purification_suzuki product_suzuki 8-Arylquinoline purification_suzuki->product_suzuki

Figure 3: Detailed experimental workflow.

Applications in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ability to functionalize the C8 position of the quinoline ring through this synthetic route opens up new avenues for the design and synthesis of novel therapeutic agents. For instance, 8-aminoquinolines are a well-known class of antimalarial drugs, and the introduction of diverse aryl groups at this position could lead to the discovery of new compounds with improved efficacy or resistance profiles. Furthermore, the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, which have potential in treating anxiety and depression, has utilized late-stage C8-functionalization of quinolines.[2] The protocols outlined in this document provide a robust platform for generating libraries of 8-substituted quinolines for high-throughput screening and lead optimization in various drug discovery programs.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate.[3] Specifically, the coupling of 8-quinolylboronic acid pinacol ester with various aryl halides provides a versatile and direct route to synthesize 8-arylquinolines. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and chelating properties of the quinoline ring system. These compounds have applications as ligands, catalysts, and pharmacologically active agents.

These application notes provide a detailed overview and experimental protocols for the successful execution of the Suzuki-Miyaura coupling between 8-quinolylboronic acid pinacol ester and a range of aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] First, a palladium(0) catalyst oxidatively adds to the aryl halide. This is followed by transmetalation, where the organic group from the boronic acid pinacol ester is transferred to the palladium center, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired 8-arylquinoline product and regenerates the palladium(0) catalyst.[3]

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with an aryl halide is depicted below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 8-Quinolylboronic acid pinacol ester - Aryl halide - Palladium Catalyst & Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., N2, Ar) (e.g., 80-120 °C) reagents->heating Degas monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction (e.g., with water or NH4Cl) monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of 8-arylquinolines via Suzuki-Miyaura coupling, showcasing the versatility of this transformation with different aryl halides.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePd₂(dba)₃ (1)n-BuPAd₂ (3)K₂CO₃ (4)DMAc901-2~98
3-BromopyridinePd₂(dba)₃ (1)n-BuPAd₂ (3)K₂CO₃ (4)DMAc901-2~98
2-BromopyridinePd₂(dba)₃ (1)n-BuPAd₂ (3)K₂CO₃ (4)DMAc901-2~95
6-BromonicotinamidePd₂(dba)₃ (1)n-BuPAd₂ (3)KHCO₃ (aq)DMAc901-2~96
4-BromoanisolePd(dppf)Cl₂ (5)-Na₂CO₃ (3)Toluene/H₂O1001284
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901692
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001888

Note: The data presented is a compilation from various literature sources and may involve in situ generation of the boronic ester. Yields are isolated yields after chromatography.

Detailed Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of 8-quinolylboronic acid pinacol ester with an aryl bromide and an aryl chloride.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromopyridine)

This protocol is adapted from methodologies for the synthesis of 8-arylquinolines.[5][6]

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.0 equiv.)

  • 4-Bromopyridine hydrochloride (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Di-tert-butyl(1-adamantyl)phosphine (n-BuPAd₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv., as a 4M aqueous solution)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-quinolylboronic acid pinacol ester (1.0 equiv.), 4-bromopyridine hydrochloride (1.2 equiv.), Pd₂(dba)₃ (1 mol%), and n-BuPAd₂ (3 mol%).

  • Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Add anhydrous DMAc via syringe.

  • Begin stirring the mixture and then add the 4M aqueous solution of K₂CO₃ (4.0 equiv.) via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 8-(pyridin-4-yl)quinoline.

Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene)

This protocol employs conditions typically effective for less reactive aryl chlorides.

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.0 equiv.)

  • 4-Chlorotoluene (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add 8-quinolylboronic acid pinacol ester (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.

  • Remove the vessel from the glovebox, and add anhydrous toluene and 4-chlorotoluene (1.1 equiv.) via syringe under a positive pressure of nitrogen.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the sealed reaction vessel to 100 °C in a preheated oil bath.

  • Monitor the reaction for completion (typically 12-24 hours) using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 8-(p-tolyl)quinoline.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

  • Low Yield: Ensure all reagents are anhydrous, and the reaction is performed under a strict inert atmosphere. The catalyst or ligand may need to be re-evaluated for the specific substrate. Increasing the temperature or reaction time may also improve conversion.

  • Protodeborylation: This side reaction can consume the boronic ester.[7] Using anhydrous conditions and a suitable base (e.g., K₃PO₄, Cs₂CO₃) can minimize this issue.

  • Homocoupling of Aryl Halide: This can occur at high temperatures or with highly active catalysts. Lowering the temperature or catalyst loading may be beneficial.

  • Difficult Purification: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (solvent system, gradient) is necessary. Recrystallization may also be an effective purification method for solid products.

References

Application Notes and Protocols: 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in Organic Electronics (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-deficient nature, rigid planar structure, and the ability to tune their electronic properties through substitution make them excellent candidates for various roles within an OLED device. Quinoline-based materials have been successfully utilized as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[1] The electron-withdrawing characteristics of the quinoline core generally lead to good electron mobility, a desirable trait for efficient charge transport in OLEDs.

The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a key synthetic intermediate for creating advanced quinoline-based materials for OLEDs. The boronic acid pinacol ester group serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient and selective formation of carbon-carbon bonds, enabling the construction of complex conjugated systems that are the foundational building blocks of high-performance OLED emitters, hosts, and transport materials.

Role in Organic Electronics

The primary role of this compound in organic electronics is as a precursor for the synthesis of more complex, functional quinoline derivatives. These derivatives are then incorporated into OLEDs to perform specific functions:

  • Electron-Transporting Materials (ETMs): Due to their inherent electron-deficient properties, quinoline derivatives facilitate the injection of electrons from the cathode and their transport to the emissive layer. This contributes to a balanced distribution of charge carriers and enhances device efficiency.

  • Host Materials: In phosphorescent and fluorescent OLEDs, quinoline derivatives can act as a host matrix for the emissive dopant. They offer good film-forming properties, high thermal stability, and suitable energy levels for efficient energy transfer to the guest emitter.

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and can be used as the primary light-emitting component in OLEDs. By modifying the substituents on the quinoline ring, the emission color and quantum yield can be precisely tuned.

Synthesis of Functional Quinoline Derivatives

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for utilizing this compound. This reaction allows for the coupling of the quinoline core with various aryl or heteroaryl halides to introduce desired electronic and steric properties.

Experimental Protocol: Synthesis of 8-Arylquinoline Derivatives

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 2-bromotoluene)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the aryl bromide (1.1 equivalents), the palladium catalyst (e.g., 0.02 equivalents of XPhos Pd G2), and the base (e.g., 2.0 equivalents of potassium carbonate).

  • Solvent Addition: Add the solvent mixture (e.g., toluene and water in a 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-arylquinoline derivative.

OLED Fabrication and Characterization

Once a functional 8-arylquinoline derivative is synthesized, it can be incorporated into an OLED device. The following is a general protocol for the fabrication of a multilayer OLED by thermal evaporation.

Experimental Protocol: OLED Fabrication

Device Structure: ITO / Hole-Injection Layer (HIL) / Hole-Transport Layer (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Cathode

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • HIL material (e.g., PEDOT:PSS)

  • HTL material (e.g., TPD)

  • EML material (e.g., a host doped with an emissive guest)

  • ETL material (the synthesized 8-arylquinoline derivative)

  • EIL material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas. Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function.

  • HIL and HTL Deposition: If using a solution-processable HIL like PEDOT:PSS, spin-coat it onto the ITO substrate. Subsequently, transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the HTL by thermal evaporation.

  • EML Deposition: Deposit the emissive layer. This can be a single material or a co-deposition of a host and a guest material.

  • ETL Deposition: Deposit the synthesized 8-arylquinoline derivative as the electron-transport layer.

  • EIL and Cathode Deposition: Deposit a thin layer of an electron-injection material, followed by the metal cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside a glovebox.

Characterization

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. From this data, key performance parameters can be calculated.

Performance Data

The performance of OLEDs incorporating quinoline-based materials can vary significantly depending on the specific molecular structure and the device architecture. The following tables summarize representative performance data for OLEDs utilizing different types of quinoline derivatives.

Table 1: Performance of OLEDs with Quinoline-Based Emitters

EmitterTurn-on Voltage (V)Max. External Quantum Efficiency (EQE) (%)
DMAC-QL3.27.7
PXZ-QL2.617.3
PTZ-QL2.814.8

Data sourced from a study on quinoline-based TADF emitters.[2][3]

Table 2: Performance of OLEDs with Quinoline-Based Host Materials

Device TypeMaximum Quantum Efficiency (%)
Green Phosphorescent OLED8.3
Red Phosphorescent OLED6.4
Sky-Blue Phosphorescent OLED7.6

Data sourced from a study on quinoline-based host materials.[4]

Table 3: Performance of an OLED with a Dysprosium-incorporated Tris(8-hydroxyquinoline)aluminum Emissive Layer

ParameterPure Alq₃ OLEDAlq₃-Dy OLED
Luminance (cd/m²)~250~5000

Data sourced from a study on a modified Alq₃ emissive layer.[5]

Signaling Pathways and Experimental Workflows

Synthesis_and_Fabrication_Workflow

OLED_Energy_Level_Diagram

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-(Pinacolboranyl)quinoline with Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in a vast array of pharmacologically active compounds and functional materials.

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with a variety of heteroaryl chlorides. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize the 8-position with diverse heterocyclic moieties opens up new avenues for the exploration of chemical space and the development of novel therapeutic agents. While heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the stronger carbon-chlorine bond, recent advances in catalyst and ligand design have enabled their efficient use in cross-coupling reactions. This document outlines both conventional and microwave-assisted protocols, offering researchers a guide to effectively perform these important transformations.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, 8-(pinacolboranyl)quinoline, with an organic halide, a heteroaryl chloride. The catalytic cycle, illustrated below, is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (8-(pinacolboranyl)quinoline) transfers its organic group to the palladium center, forming a new Pd(II) complex and a boronate salt.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 8-(heteroaryl)quinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-Cl (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_borane R-Pd(II)L_n-R' (Transmetalation Complex) pd2_halide->pd2_borane Transmetalation pd2_borane->pd0 Reductive Elimination product Heteroaryl-Quinoline (R-R') pd2_borane->product heteroaryl_chloride Heteroaryl-Cl (R-Cl) heteroaryl_chloride->pd2_halide boronic_ester Quinoline-B(pin) (R'-B(pin)) boronic_ester->pd2_borane base Base base->pd2_borane caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with various heteroaryl chlorides. The conditions provided are intended to serve as a starting point for optimization.

Heteroaryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885
2-ChloropyrimidinePd(PPh₃)₂Cl₂ (5)SPhos (15)K₂CO₃ (3)THF/H₂O (1:1)651295[1]
2-Chloro-5-methylpyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001678
2-ChloropyrazinePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane1002472
2-ChlorothiazolePd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)901265
4-ChloropyridazinePdCl₂(dppf) (5)-Na₂CO₃ (2)DMF/H₂O (5:1)1101068

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline with a heteroaryl chloride using conventional heating.

Materials:

  • 8-(Pinacolboranyl)quinoline (1.0 equiv)

  • Heteroaryl chloride (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, DMF, with or without water)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask or reaction tube under an inert atmosphere, add 8-(pinacolboranyl)quinoline, the heteroaryl chloride, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • 8-(Pinacolboranyl)quinoline (1.0 equiv)

  • Heteroaryl chloride (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 8-(pinacolboranyl)quinoline, the heteroaryl chloride, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure.

Experimental_Workflow start Start reagents Combine Reagents: - 8-(Pinacolboranyl)quinoline - Heteroaryl Chloride - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Reaction (Conventional or Microwave Heating) add_solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.

Troubleshooting and Safety Precautions

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere, as palladium catalysts can be sensitive to oxygen and moisture.

    • Increase the catalyst or ligand loading.

    • Screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrate.

    • Increase the reaction temperature or time.

  • Formation of Side Products:

    • Protodeborylation (loss of the boronic ester) can be a significant side reaction. Using anhydrous conditions and a suitable base (e.g., KF or CsF) can sometimes mitigate this issue.

    • Homocoupling of the boronic ester can occur. Lowering the reaction temperature or using a different catalyst may help.

  • Safety:

    • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

    • Many of the organic solvents used are flammable. Avoid open flames and use appropriate safety measures.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These application notes and protocols are intended to serve as a guide for researchers. The optimal reaction conditions may vary depending on the specific heteroaryl chloride and should be determined empirically.

References

Application Notes and Protocols for Efficient Cross-Coupling with 8-Quinolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient use of 8-quinolylboronic acid pinacol ester in catalytic cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules bearing the quinoline scaffold, a privileged structure in numerous biologically active compounds. This document outlines effective palladium-, nickel-, and copper-based catalytic systems, offering detailed experimental procedures and comparative data to guide your synthetic strategies.

Introduction to Cross-Coupling with 8-Quinolylboronic Acid Pinacol Ester

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 8-Quinolylboronic acid pinacol ester is a valuable nucleophilic partner in these reactions, allowing for the introduction of the 8-quinolyl moiety onto various aromatic and heteroaromatic scaffolds. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding free boronic acid, making it a preferred reagent in many synthetic applications.

Recent advancements have also highlighted the utility of nickel and copper catalysts for cross-coupling reactions involving boronic acid esters, often providing complementary reactivity and substrate scope to traditional palladium catalysts. This document will explore catalytic systems based on all three metals for the effective coupling of 8-quinolylboronic acid pinacol ester.

Catalytic Systems and Data Presentation

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of catalytic systems that have been successfully employed for the cross-coupling of quinoline derivatives and related heteroaryl boronic esters.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium-based catalysts are the most widely used for Suzuki-Miyaura reactions due to their broad applicability and high efficiency. For the coupling of heteroaryl boronic acids and their esters, specific combinations of palladium precursors and phosphine ligands are often required to achieve optimal results.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Coupling PartnerReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95Aryl BromidesGeneric Protocol
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane100-11080-92Aryl ChloridesGeneric Protocol
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8075-90Heteroaryl BromidesGeneric Protocol
Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the coupling of challenging substrates. For the coupling of quinoline derivatives, nickel catalysts have shown promise. A notable example is the coupling of quinolyl alcohols with arylboronic acids, which proceeds through a boronic ester intermediate.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Coupling PartnerReference
Ni(dppp)Cl₂-K₃PO₄1,4-Dioxane10070-90Arylboronic acids[1][2]
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10075-88Aryl Bromides[3]
Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions are particularly useful for the formation of carbon-heteroatom bonds. While not a direct C-C coupling of the boronic ester, the Chan-Lam coupling of 8-aminoquinoline with boronic acids provides valuable insights into the reactivity of the quinoline scaffold with boronic acid derivatives under copper catalysis.

Catalyst PrecursorAdditiveSolventTemperature (°C)Yield (%)Coupling PartnerReference
Cu(OAc)₂-MethanolRoom Temp.60-85Arylboronic acids[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Quinolylboronic Acid Pinacol Ester with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (5:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, 8-quinolylboronic acid pinacol ester, potassium phosphate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylquinoline.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the coupling of quinolyl alcohols and can be applied to the direct coupling of 8-quinolylboronic acid pinacol ester with aryl halides.[1][2]

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the aryl halide, 8-quinolylboronic acid pinacol ester, Ni(dppp)Cl₂, and potassium phosphate to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target compound.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBpin Ar'B(pin) + Base ArBpin->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Start Start Reactants Combine Reactants: - 8-Quinolylboronic acid pinacol ester - Aryl Halide - Base Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Catalyst/Ligand and Solvent Inert->Catalyst Reaction Heat and Stir (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Concluding Remarks

The catalytic cross-coupling of 8-quinolylboronic acid pinacol ester is a powerful method for the synthesis of functionalized quinoline derivatives. Both palladium and nickel catalysts have demonstrated efficacy, with the choice of system depending on the specific substrates and desired reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient construction of novel molecular architectures. Further optimization of reaction parameters may be necessary to achieve the best results for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline to its corresponding boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound, focusing on identifying and mitigating side reactions.

Issue 1: Low Yield of 8-Quinolineboronic Acid and Formation of Quinoline

Question: My reaction is resulting in a low yield of the desired 8-quinolineboronic acid, and I am observing the formation of quinoline as a major byproduct. What is happening and how can I prevent this?

Answer: The formation of quinoline is a strong indicator of a significant side reaction known as protodeboronation . This reaction involves the replacement of the boronic acid group with a hydrogen atom and is a common issue with aryl boronic acids and their esters, especially under basic conditions.[1] The pinacol ester of 8-quinolineboronic acid is generally more stable than the free boronic acid, but it can still undergo hydrolysis followed by protodeboronation.[2] The rate of protodeboronation is highly dependent on the pH of the reaction medium.

Troubleshooting Steps:

  • pH Control: Protodeboronation of heteroaromatic boronic acids is often accelerated at high pH.[1] If you are using strongly basic conditions (e.g., NaOH, KOH) for hydrolysis, consider switching to milder bases.

  • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[3] Attempt the hydrolysis at a lower temperature.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.

  • Exclusion of Air: While less common for protodeboronation itself, oxidative degradation of the boronic acid can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be a good practice.

Illustrative Data on the Effect of pH on Protodeboronation:

The following table, based on general principles for aryl boronic acids, illustrates the expected trend of byproduct formation at different pH values. Note: This is generalized data and actual percentages may vary for this compound.

pH ConditionExpected Yield of 8-Quinolineboronic AcidExpected Percentage of Quinoline (byproduct)
Acidic (e.g., pH 2-4)Moderate to HighLow
Neutral (e.g., pH 7)HighVery Low
Mildly Basic (e.g., pH 8-10)Moderate to HighModerate
Strongly Basic (e.g., pH > 12)Low to ModerateHigh

Issue 2: Incomplete Hydrolysis of the Pinacol Ester

Question: I am observing a significant amount of unreacted this compound in my final product. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis can be due to several factors, including insufficient water, inadequate reaction time, or steric hindrance. Pinacol esters are known to be relatively stable, which is advantageous for storage but can make their hydrolysis challenging under very mild conditions.[4]

Troubleshooting Steps:

  • Solvent System: Ensure that your solvent system contains a sufficient amount of water to act as the reagent for hydrolysis. A common solvent system is a mixture of an organic solvent (like THF or acetone) and water.

  • Acid or Base Catalyst: The hydrolysis of boronic esters can be catalyzed by either acid or base. If you are using neutral conditions, the reaction may be very slow. Consider adding a catalytic amount of a mild acid or base.

  • Temperature: Increasing the reaction temperature can improve the rate of hydrolysis. However, be mindful of the increased risk of protodeboronation at higher temperatures.

  • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about during the hydrolysis of this compound?

A1: The most significant and well-documented side reaction is protodeboronation , which leads to the formation of quinoline.[1] This occurs when the C-B bond is cleaved and replaced by a C-H bond. The reaction is particularly prevalent under basic conditions.

Q2: How does the quinoline nitrogen atom affect the hydrolysis and stability of the boronic ester?

A2: The nitrogen atom at the 1-position of the quinoline ring can potentially influence the reaction through intramolecular coordination with the boron atom. This interaction can affect the electronic properties of the boronic ester and its susceptibility to both hydrolysis and protodeboronation. While detailed studies on this specific molecule are limited, in some heteroaromatic boronic acids, such interactions can stabilize the molecule.

Q3: What are the optimal conditions for hydrolyzing this compound while minimizing side reactions?

A3: The optimal conditions will likely involve a trade-off between achieving complete hydrolysis and minimizing protodeboronation. A good starting point would be to use a biphasic solvent system (e.g., diethyl ether and water) with a mild acid catalyst at room temperature. This approach can facilitate the hydrolysis while keeping the boronic acid in the organic phase, potentially reducing its exposure to conditions that favor protodeboronation.

Q4: Can I use the crude 8-quinolineboronic acid directly in a subsequent reaction, such as a Suzuki-Miyaura coupling?

A4: It is generally recommended to purify the 8-quinolineboronic acid after hydrolysis to remove any unreacted starting material, pinacol, and byproducts like quinoline. The presence of these impurities can interfere with subsequent reactions and complicate the purification of the final product. However, if the hydrolysis is very clean as determined by analytical methods (e.g., NMR, LC-MS), in-situ use might be possible in some cases.

Q5: Are there any other potential side reactions besides protodeboronation?

A5: While protodeboronation is the main concern, other potential side reactions, though less common, could include:

  • Oxidation: The boronic acid can be susceptible to oxidation, especially in the presence of air and certain metal catalysts that might be used in subsequent steps.

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. This is usually a reversible process in the presence of water.

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis (Recommended for Minimizing Protodeboronation)

This protocol aims to hydrolyze the pinacol ester under mild acidic conditions to suppress base-catalyzed protodeboronation.

Materials:

  • This compound

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in diethyl ether (10 mL per 1 mmol of substrate) in a round-bottom flask.

  • Add an equal volume of 1 M HCl solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-quinolineboronic acid.

Visualizations

Hydrolysis_Pathway 8-Quinoline_Bpin This compound 8-Quinoline_BA 8-Quinolineboronic Acid 8-Quinoline_Bpin->8-Quinoline_BA H₂O, H⁺ or OH⁻ Pinacol Pinacol

Caption: Hydrolysis of 8-quinolineboronic acid pinacol ester.

Side_Reaction_Pathway 8-Quinoline_BA 8-Quinolineboronic Acid Quinoline Quinoline 8-Quinoline_BA->Quinoline Protodeboronation (e.g., H⁺/H₂O or OH⁻)

Caption: Protodeboronation side reaction.

Troubleshooting_Workflow Start Start Hydrolysis Analyze_Product Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analyze_Product Check_Completion Reaction Complete? Low_Yield Low Yield of Boronic Acid? Check_Completion->Low_Yield Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Completion->Incomplete_Hydrolysis No Analyze_Product->Check_Completion Quinoline_Present Quinoline Detected? Low_Yield->Quinoline_Present Yes Success Successful Hydrolysis Low_Yield->Success No, yield acceptable Optimize_pH Optimize pH: - Use milder base - Use acidic conditions Quinoline_Present->Optimize_pH Yes Lower_Temp Lower Reaction Temperature Optimize_pH->Lower_Temp Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Reduce_Time->Start Increase_Water Increase Water Stoichiometry Incomplete_Hydrolysis->Increase_Water Yes Incomplete_Hydrolysis->Success No, hydrolysis complete Add_Catalyst Add Mild Acid/Base Catalyst Increase_Water->Add_Catalyst Increase_Temp_Time Increase Temperature or Time (with caution) Add_Catalyst->Increase_Temp_Time Increase_Temp_Time->Start

Caption: Troubleshooting workflow for hydrolysis.

References

Technical Support Center: Suzuki Reaction with 8-(pinacolboranyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields for Suzuki-Miyaura cross-coupling reactions involving 8-(pinacolboranyl)quinoline. The inherent Lewis basicity of the quinoline nitrogen presents unique challenges, primarily through potential coordination to the palladium catalyst, which can inhibit its activity. A systematic approach to optimizing reaction parameters is crucial for success.

Troubleshooting Guide

Q1: Why is my Suzuki reaction with 8-(pinacolboranyl)quinoline resulting in a low or no yield?

Low conversion is a common problem that can stem from several factors, often related to catalyst inactivation or suboptimal reaction conditions. A logical, step-by-step investigation is the best approach.[1]

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and promote undesirable homocoupling of the boronic ester.[1]

  • Reagent Purity: Verify the purity of your 8-(pinacolboranyl)quinoline, aryl halide, and solvents. Impurities can poison the catalyst.

  • Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture, for 15-30 minutes before use.[2][3]

If initial checks do not solve the issue, systematically evaluate the core reaction components as outlined in the workflow below.

G cluster_0 start Low / No Yield cat_lig Evaluate Catalyst & Ligand System start->cat_lig base Assess Base & Stoichiometry cat_lig->base If no improvement success Improved Yield cat_lig->success If resolved solvent_temp Examine Solvent & Temperature base->solvent_temp If no improvement base->success If resolved reagents Inspect Boronic Ester Quality (Check for Protodeboronation) solvent_temp->reagents If no improvement solvent_temp->success If resolved optimize Systematically Optimize (DoE Approach) reagents->optimize If issue persists reagents->success If resolved optimize->success If resolved

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: The quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the metal center.[4]

    • Recommendation: Switch from less bulky ligands like PPh₃ to Buchwald ligands (e.g., SPhos, XPhos) or other sterically hindered ligands like P(t-Bu)₃.[5][6] These promote faster oxidative addition and reductive elimination.[4] Pd(dppf)Cl₂ is also a reliable catalyst for many Suzuki reactions.[7][8]

  • Base Selection: The base is critical for activating the boronic ester to facilitate transmetalation.[9] Its strength and solubility can significantly impact the yield.

    • Recommendation: If using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[5][7] Ensure the base is finely powdered to maximize surface area.

  • Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction rate.

    • Recommendation: Aprotic polar solvents are common. Mixtures like Dioxane/H₂O or THF/H₂O are effective.[2][5] The small amount of water can help solubilize the base and facilitate the formation of the active boronate species.[5] If the reaction is sluggish at lower temperatures (80-90 °C), increasing the temperature to 100-110 °C may be necessary.[2][5]

Q2: How can I minimize common side products like homocoupling and protodeboronation?

Side reactions compete with the desired cross-coupling, reducing the overall yield.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic ester or two molecules of the aryl halide.

    • Cause: Often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1]

    • Mitigation: Rigorous degassing of the reaction mixture is the most effective solution.[1] Using the appropriate stoichiometry (a slight excess of the boronic ester, e.g., 1.1-1.2 equivalents) can also disfavor aryl halide homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. Heteroaryl boronic esters like 8-(pinacolboranyl)quinoline can be particularly susceptible.[1][10]

    • Cause: Can be induced by harsh basic conditions, excessive water, or high temperatures.[5]

    • Mitigation: Use the mildest base and lowest temperature that afford a reasonable reaction rate.[5] Minimize the amount of water in the reaction or consider anhydrous conditions if the chosen base is soluble in the organic solvent. Using the more stable pinacol ester is already a good step, as it's more resistant to protodeboronation than the corresponding boronic acid.[1][5]

Data on Reaction Parameter Optimization

Optimizing reaction conditions is key to maximizing yield. The following tables summarize the effects of different catalysts, ligands, and bases on similar challenging Suzuki-Miyaura reactions.

Table 1: Effect of Catalyst/Ligand System on Yield

Catalyst (mol%) Ligand (mol%) Substrate Type Yield (%) Reference
Pd(OAc)₂ (2) PPh₃ (4) Heteroaryl Bromide 45-55% General Observation
Pd₂(dba)₃ (1) P(t-Bu)₃ (2) Heteroaryl Chloride 70-85% [8]
Pd(dppf)Cl₂ (3) - Heteroaryl Bromide 80-95% [7]

| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | Dichloropyridine | 94% |[4] |

Table 2: Effect of Base on Yield

Base (Equivalents) Solvent Temperature (°C) Yield (%) Reference
Na₂CO₃ (2) Dioxane/H₂O 100 75% [7]
K₃PO₄ (3) Dioxane 110 92% [11]
Cs₂CO₃ (2) THF/H₂O 80 90% [12]
KF (3) THF 70 88% [8]

| LiOᵗBu (3.5) | Dioxane/H₂O | 100 | 94% |[4] |

Key Experimental Protocol

Optimized Protocol for Suzuki Coupling of 8-(pinacolboranyl)quinoline with an Aryl Bromide

This protocol provides a starting point for optimization. Adjustments may be needed based on the specific aryl halide used.

  • Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 8-(pinacolboranyl)quinoline (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Degassing: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_inhibition pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₂OH]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 R¹-R² boronic_ester 8-(pinacolboranyl)quinoline (R²-Bpin) activated_boron Activated Boronate [R²-B(OR)₂OH]⁻ boronic_ester->activated_boron base_h2o Base (e.g., K₃PO₄) + H₂O base_h2o->activated_boron activated_boron->transmetalation quinoline_N Quinoline Nitrogen (Lewis Base) quinoline_N->pd0 Inhibitory Coordination quinoline_N->pd2_complex

Caption: The Suzuki catalytic cycle with potential inhibition by the quinoline nitrogen.

Frequently Asked Questions (FAQs)

Q: Does the halide on my coupling partner matter? A: Yes, the reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > OTf > Cl.[1] Iodo- and bromoarenes are the most common and reactive partners. Chloroarenes are less reactive and often require more specialized catalyst systems with highly active, electron-rich ligands and potentially higher temperatures to achieve good yields.[1]

Q: Is it necessary to use a pre-formed Pd(0) catalyst? A: Not necessarily. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, many modern protocols use more air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf).[5] These are reduced in situ to the active Pd(0) species. The key is to ensure your reaction conditions facilitate this reduction.

Q: Can I run the reaction at room temperature? A: While some highly efficient catalyst systems can facilitate Suzuki couplings of alkyl bromides at room temperature, couplings involving heteroaryl boronic esters typically require heating to overcome the activation energy barriers for the catalytic steps, particularly transmetalation.[9] Most protocols for substrates like 8-(pinacolboranyl)quinoline will require temperatures between 80-110 °C.

Q: What is a "ligand-free" Suzuki reaction, and can I use it here? A: "Ligand-free" typically means no external phosphine or carbene ligand is added. However, the palladium source itself or the solvent can sometimes act as a weak ligand. While these conditions can work for simple substrates, they are unlikely to be effective for a challenging substrate like 8-(pinacolboranyl)quinoline due to the strong potential for catalyst inhibition by the quinoline nitrogen. A robust, sterically demanding ligand is highly recommended.

References

Technical Support Center: Purification of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols for the purification of this challenging class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are 8-(pinacolborato)quinoline derivatives particularly difficult to purify?

These derivatives combine two chemically distinct moieties, each presenting its own purification challenges:

  • The Quinoline Core: The nitrogen atom in the quinoline ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel. This often results in significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation on the column.[1][2]

  • The Pinacol Boronate Ester: This group is susceptible to hydrolysis, readily converting to the corresponding boronic acid in the presence of water or protic solvents.[3][4] The resulting boronic acid has vastly different polarity and solubility, complicating chromatographic purification.[3]

  • Combined Challenges: The presence of both a basic site and a labile functional group requires a careful selection of purification conditions (stationary phase, mobile phase, and workup procedures) to avoid both poor chromatography and product degradation.

Q2: What are the most common impurities found after synthesis?

Common impurities may include:

  • Starting Materials: Unreacted 8-haloquinoline or bis(pinacolato)diboron.

  • Homocoupled Byproducts: Dimerization of the starting quinoline.[5]

  • Hydrolysis Product: The corresponding 8-quinolineboronic acid, formed during aqueous workup or on-column.[3]

  • Positional Isomers: If the borylation reaction is not completely regioselective, other quinoline isomers may be present.

Q3: Is it better to use column chromatography or recrystallization?

The choice depends on the nature of the crude product and impurities.

  • Recrystallization is often the preferred first step if your compound is a solid and the crude purity is relatively high (>90%). It is an efficient method for removing minor impurities.[5]

  • Column Chromatography is necessary when dealing with complex mixtures, oily products, or when impurities have similar solubility to the desired compound.[5] Special precautions are needed to prevent hydrolysis and interaction with the stationary phase.

Troubleshooting and Optimization Guides

This section provides systematic approaches to address specific problems you may encounter during purification.

Issue 1: Column Chromatography Problems

Q: My compound is streaking badly or is completely retained on the silica gel column. What can I do?

This is a classic issue caused by the interaction of the basic quinoline nitrogen with acidic silanol groups on the silica surface.[1][2]

Solutions:

  • Deactivate the Silica Gel: Add a volatile base like triethylamine (NEt₃) or ammonia to the mobile phase (typically 0.1-1%). This neutralizes the acidic sites on the silica, allowing the basic quinoline derivative to elute properly.[1][5]

  • Change the Stationary Phase: Switch to a more inert or basic stationary phase.

    • Neutral Alumina: Often an excellent choice for basic compounds. One user reported successful purification of a boronate ester using neutral alumina, with the product eluting in hexane.[5]

    • Amine-Functionalized Silica: Provides a less interactive surface for basic compounds.[1]

  • Use an Alternative Chromatographic Technique:

    • Reversed-Phase (RP) HPLC: Can be effective but requires careful method development to prevent hydrolysis. Using highly basic mobile phases (e.g., pH > 10) and aprotic, non-aqueous diluents can stabilize the boronate ester.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a high percentage of organic solvent, which effectively prevents on-column hydrolysis and provides good solubility for the boronate ester.[6]

Q: My product appears to be decomposing on the column, resulting in low recovery and multiple new spots on TLC. Why is this happening?

This is likely due to hydrolysis of the pinacol boronate ester to the boronic acid on the stationary phase.[3][4] Standard silica gel contains adsorbed water, which can facilitate this degradation.

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents are dry and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4]

  • Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time the compound spends on the column.[2]

  • Choose a Non-Protic Mobile Phase: Avoid using protic solvents like methanol or ethanol in high concentrations if possible. If a polar solvent is needed, consider aprotic options like acetone or acetonitrile.[3][5]

  • Switch to HILIC: As mentioned, HILIC is an excellent strategy to avoid hydrolysis during chromatography.[6]

Issue 2: Product Instability and Hydrolysis

Q: My NMR analysis shows a mixture of the desired pinacol ester and the corresponding boronic acid. How can I avoid this hydrolysis?

Hydrolysis is a common challenge for boronate esters, especially during aqueous workups or storage.[4]

Solutions:

  • Aprotic Workup: During reaction workup, avoid or minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution and work quickly. Ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Non-Aqueous Capillary Electrophoresis (NACE): For analytical purposes, NACE is a powerful technique that can accurately quantify boronic esters and their corresponding acids without causing hydrolysis during analysis.[4]

  • Derivatization for Purification: If hydrolysis is unavoidable, consider a "protect-purify-deprotect" strategy.

    • Form a Diethanolamine Adduct: React the crude mixture with diethanolamine. The resulting adduct of the boronic acid is often a stable, crystalline solid that can be easily separated, while the pinacol ester may remain in solution.[7][8]

    • Convert to a Trifluoroborate Salt (KHF₂): Potassium trifluoroborate salts are typically highly stable, crystalline solids that are easy to handle and purify by recrystallization.[8]

Issue 3: Recrystallization Problems

Q: My compound oils out or fails to crystallize from solution. How can I induce crystallization?

This can happen if the compound is supersaturated or if impurities are inhibiting crystal formation.

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to oiling out.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes cloudy. Heat gently to redissolve, and then allow it to cool slowly.[5]

  • Trituration: If the product is an oil, attempt to solidify it by stirring or sonicating with a solvent in which it is insoluble (like hexane or pentane). This can sometimes wash away impurities and induce crystallization.[5]

Data Presentation: Purification Methodologies

The following tables summarize common starting points for purification method development.

Table 1: Column Chromatography Conditions

Stationary PhaseMobile Phase System (Eluent)ModifierTarget Problem AddressedReference
Silica Gel Hexane / Ethyl Acetate0.1-1% TriethylamineBasic quinoline interaction (tailing)[1]
Dichloromethane / AcetoneNoneGeneral purification of mid-polarity compounds[5]
Neutral Alumina Hexane or Hexane / Ethyl AcetateNoneStrong adsorption of basic compounds[5]
Reversed-Phase C18 Acetonitrile / WaterBasic modifier (pH > 10)Hydrolysis and polarity issues[3]
HILIC (ZIC-cHILIC) Acetonitrile / WaterAmmonium Acetate BufferOn-column hydrolysis[6]

Table 2: Recrystallization Solvent Systems

Solvent(s)TypeNotesReference
Ethanol Single SolventGood for many aryl boronic acids.[7][7]
Ethyl Acetate Single SolventSuitable for moderately polar compounds.[5][5]
Dichloromethane / Hexane Solvent / Anti-SolventDissolve in minimal DCM, add hexane to induce precipitation.[9]
Methanol Single SolventEffective for recrystallizing 8-hydroxyquinoline.[10][10]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare the initial, least polar mobile phase you plan to use (e.g., 98:2 Hexane:Ethyl Acetate).

  • Add Modifier: Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Pack the Column: Prepare a slurry of the silica gel in the modified mobile phase and pack your column as usual.

  • Equilibrate: Run at least 2-3 column volumes of the modified mobile phase through the packed column to ensure all acidic sites are neutralized before loading your sample.

  • Load and Elute: Load your sample (preferably dry-loaded on a small amount of deactivated silica) and run the chromatography, maintaining the 0.5-1% triethylamine concentration in your gradient.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve Crude Product: Dissolve your crude boronate ester (containing the hydrolyzed boronic acid) in a suitable solvent like diethyl ether.[7]

  • Add Diethanolamine: Add a slight excess (e.g., 1.1 equivalents relative to the estimated boronic acid impurity) of diethanolamine to the solution.

  • Precipitate the Adduct: Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid is often a zwitterionic solid and will precipitate from non-polar solvents.[8]

  • Isolate: Filter the mixture to collect the solid adduct. The desired pinacol boronate ester should remain in the filtrate.

  • Wash and Concentrate: Wash the filtrate with a mild acid (e.g., 1M HCl) and then brine to remove any remaining diethanolamine, dry the organic layer, and concentrate to obtain the purified product.

Visualizations

PurificationWorkflow start Crude Product check_solid Is the product a solid with >90% purity? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Prepare for Column Chromatography check_solid->column No recryst_success Pure Crystalline Product recrystallize->recryst_success check_hydrolysis Is hydrolysis a major concern? column->check_hydrolysis hilic Use HILIC or Reversed-Phase (Basic pH) check_hydrolysis->hilic Yes check_basicity Is the quinoline causing streaking on silica? check_hydrolysis->check_basicity No run_column Run Column hilic->run_column deactivate Use Neutral Alumina or Deactivated Silica Gel check_basicity->deactivate Yes standard_silica Use Standard Silica Gel with Anhydrous Solvents check_basicity->standard_silica No deactivate->run_column standard_silica->run_column pure_product Pure Product run_column->pure_product

Caption: Decision workflow for selecting a purification method.

HydrolysisPathway boronate_ester 8-(Pinacolborato)quinoline (Desired Product) water + 2 H₂O boronate_ester->water boronic_acid 8-Quinolineboronic Acid (Hydrolysis Impurity) pinacol + Pinacol water->boronic_acid (Silica Gel, H₂O Workup)

Caption: The hydrolysis pathway of the pinacol boronate ester.

TroubleshootingLogic problem Problem: Low Yield/ Poor Purity from Silica Column cause1 Cause: Hydrolysis on Column problem->cause1 cause2 Cause: Irreversible Adsorption/ Streaking problem->cause2 solution1a Solution: Use HILIC or Reversed-Phase Chromatography cause1->solution1a solution1b Solution: Use anhydrous solvents and minimize run time cause1->solution1b solution2a Solution: Add NEt₃ (0.5-1%) to the mobile phase cause2->solution2a solution2b Solution: Switch stationary phase to Neutral Alumina cause2->solution2b

Caption: Troubleshooting logic for common column chromatography issues.

References

preventing deboronation of 8-quinolylboronic acid pinacol ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-quinolylboronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on preventing deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with 8-quinolylboronic acid pinacol ester?

A1: Deboronation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. In the case of 8-quinolylboronic acid pinacol ester, this results in the formation of quinoline, consuming your starting material and reducing the yield of your desired cross-coupling product. This is a common issue in metal-catalyzed reactions like the Suzuki-Miyaura coupling.

Q2: What factors contribute to the deboronation of 8-quinolylboronic acid pinacol ester?

A2: Several factors can promote the deboronation of 8-quinolylboronic acid pinacol ester:

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.

  • Strong Bases: Strong hydroxide bases (e.g., NaOH, KOH) can accelerate the rate of deboronation.

  • High Temperatures: Elevated reaction temperatures can increase the rate of this undesired side reaction.

  • Prolonged Reaction Times: The longer the boronic ester is exposed to reaction conditions, the greater the extent of deboronation.

  • Inefficient Catalysis: A slow desired reaction (e.g., Suzuki-Miyaura coupling) provides more opportunity for the deboronation side reaction to occur.

Q3: How does the quinoline nitrogen atom affect the stability of the boronic ester?

A3: The nitrogen atom at the 8-position of the quinoline ring can form an intramolecular dative bond with the boron atom (N→B). This coordination can increase the stability of the boronic ester, making it less susceptible to deboronation compared to other arylboronic esters. However, this stabilizing effect does not completely prevent deboronation under harsh reaction conditions.

Q4: Can I use 8-quinolylboronic acid pinacol ester directly in Suzuki-Miyaura coupling reactions?

A4: Yes, pinacol esters are commonly used in Suzuki-Miyaura couplings as they are generally more stable and easier to handle than the corresponding boronic acids. The pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Quinoline as a Byproduct

This is a classic sign of significant deboronation. The following troubleshooting steps can help mitigate this issue.

Root Cause Analysis and Solutions

Potential Cause Recommended Action Rationale
Inappropriate Base Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).Weaker bases are sufficiently basic to promote the Suzuki-Miyaura coupling but are less likely to induce deboronation compared to strong bases like NaOH or KOH.
Presence of Water Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and consider using molecular sieves in the reaction.Water is a primary proton source for deboronation. Minimizing its presence is crucial for preserving the C-B bond.
High Reaction Temperature Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow.Higher temperatures accelerate both the desired reaction and the undesired deboronation. Finding the optimal temperature is key.
Inefficient Catalyst System Increase the catalyst loading or use a more active catalyst/ligand system (e.g., Buchwald-type ligands).A more efficient catalyst will accelerate the desired cross-coupling reaction, outcompeting the slower deboronation side reaction.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Minimizing the exposure of the boronic ester to the reaction conditions will reduce the extent of deboronation.
Issue 2: Reaction Fails to Go to Completion

If the reaction stalls and you observe both starting material and the deboronated byproduct, consider the following:

  • Catalyst Deactivation: The palladium catalyst may have deactivated. In some cases, adding a fresh portion of the catalyst can restart the reaction.

  • Insufficient Base: Ensure that a sufficient excess of a suitable base is used. For challenging couplings, 3 equivalents of base may be necessary.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system. A change in solvent or the use of a co-solvent may be required.

Data Presentation

The following table provides a general guide for selecting reaction conditions to minimize the deboronation of 8-quinolylboronic acid pinacol ester in a Suzuki-Miyaura coupling. The "Deboronation Risk" is a qualitative assessment based on general principles.

Parameter Condition Yield of Coupled Product Deboronation Risk Recommendation
Base NaOHModerateHighAvoid if possible.
K₂CO₃GoodLowRecommended
Cs₂CO₃ExcellentLowRecommended for challenging couplings
K₃PO₄ExcellentLowRecommended
Solvent Toluene/H₂OGoodModerateUse anhydrous toluene if possible.
Dioxane/H₂OGoodModerateUse anhydrous dioxane if possible.
Anhydrous THFExcellentLowRecommended
Anhydrous DMEExcellentLowRecommended
Temperature 100 °CGoodHighUse only if necessary for unreactive substrates.
80 °CExcellentModerateGood starting point
60 °CGoodLowRecommended for sensitive substrates

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 8-Quinolylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 8-Quinolylboronic acid pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, 8-quinolylboronic acid pinacol ester, potassium carbonate, and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane and degassed water (e.g., a 4:1 to 10:1 mixture of dioxane to water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Deboronation_Pathway A 8-Quinolylboronic Acid Pinacol Ester D Suzuki-Miyaura Reaction (Desired Pathway) A->D Pd Catalyst, Aryl Halide, Base E Deboronation (Side Reaction) A->E B Desired Cross-Coupling Product C Quinoline (Deboronated Byproduct) D->B E->C F H₂O, Strong Base, High Temperature F->E

Caption: Competing pathways of reaction and deboronation.

Troubleshooting_Logic start Low Yield of Desired Product? check_byproduct Is Quinoline a Major Byproduct? start->check_byproduct Yes other_issues Other Issues: - Catalyst Deactivation - Poor Solubility - Incomplete Reaction start->other_issues No deboronation Deboronation is Likely check_byproduct->deboronation Yes check_byproduct->other_issues No troubleshoot_deboronation 1. Use Weaker Base (K₂CO₃, K₃PO₄) 2. Ensure Anhydrous Conditions 3. Lower Reaction Temperature deboronation->troubleshoot_deboronation optimize_catalyst Optimize Catalyst System and Reaction Time other_issues->optimize_catalyst

Caption: Troubleshooting workflow for low product yield.

troubleshooting low conversion rates with 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in their experiments, with a focus on addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This compound is a stable boronic ester of quinoline, primarily used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of complex molecules containing the quinoline scaffold, which is a privileged structure in medicinal chemistry.

Q2: Why am I observing low to no yield of my desired product?

A2: Low yields in Suzuki-Miyaura couplings involving this reagent can stem from several factors, including suboptimal reaction conditions, degradation of the boronic ester, catalyst deactivation, or the presence of competing side reactions. A systematic troubleshooting approach is recommended to identify and address the root cause.

Q3: What are the common side reactions that can lead to low conversion rates?

A3: The most prevalent side reactions include:

  • Protodeboronation: The replacement of the boronate group with a hydrogen atom, leading to the formation of quinoline. This is often promoted by the presence of water and a strong base.

  • Homocoupling: The coupling of two molecules of the boronic ester to form 8,8'-biquinoline, or the coupling of two molecules of the aryl halide partner. This can be caused by the presence of oxygen or certain palladium(II) species.

  • Dehalogenation: The replacement of the halogen on the coupling partner with a hydrogen atom.

Q4: How does the choice of palladium catalyst and ligand affect the reaction?

A4: The catalyst and ligand system is crucial for a successful Suzuki-Miyaura coupling. The ligand's electronic and steric properties influence the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For sterically hindered or electron-rich/poor substrates, using bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.

Troubleshooting Low Conversion Rates

Problem 1: Low or No Product Formation

This is a common issue that can be addressed by systematically evaluating each component of the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield catalyst Evaluate Catalyst and Ligand start->catalyst base Assess Base and Solvent catalyst->base If no improvement optimization Systematic Optimization catalyst->optimization Improved Yield boronic_ester Inspect Boronic Ester Integrity base->boronic_ester If no improvement base->optimization Improved Yield conditions Verify Reaction Conditions (Temperature, Time) boronic_ester->conditions If no improvement boronic_ester->optimization Improved Yield conditions->optimization If issue persists conditions->optimization Improved Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand:

    • Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions must facilitate its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Inappropriate Ligand: For challenging couplings, standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and sterically bulky ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition and reductive elimination steps.

  • Assess the Base and Solvent System:

    • Base Strength and Solubility: The base is critical for activating the boronic ester to the more nucleophilic boronate species. If a weak base (e.g., Na₂CO₃) is ineffective, consider stronger bases like K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; using finely ground powder or a solvent system that partially dissolves the base can be beneficial.

    • Solvent Choice: The solvent mixture can influence reaction rates and yields. Common solvent systems include dioxane/water, toluene/water, and THF/water. For sensitive substrates prone to protodeboronation, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be necessary.

  • Inspect the Integrity of the Boronic Ester:

    • Decomposition: this compound, being a pinacol ester, is generally more stable than the corresponding boronic acid. However, it can still undergo hydrolysis and subsequent protodeboronation, especially under harsh basic conditions or at elevated temperatures. Confirm the purity of the starting material.

  • Verify Reaction Conditions:

    • Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Most Suzuki couplings are run at elevated temperatures (80-110 °C).

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

    • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst. Thoroughly degas all solvents and reagents.

Problem 2: Significant Formation of Side Products

The presence of byproducts at the expense of the desired product is a clear indicator of competing reaction pathways.

Common Side Reactions and Mitigation Strategies

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_side Side Reactions A Aryl Halide (Ar-X) Pd0 Pd(0)Ln A->Pd0 B Quinoline Boronic Ester (Qu-Bpin) B->Pd0 Protodeboronation Protodeboronation (Quinoline) B->Protodeboronation H+ source Homocoupling Homocoupling (Qu-Qu) B->Homocoupling O2, Pd(II) Product Desired Product (Ar-Qu) Pd0->Product

Caption: Key side reactions competing with the desired Suzuki-Miyaura coupling.

  • Protodeboronation:

    • Cause: This side reaction is often exacerbated by the presence of water and a strong base, which can hydrolyze the pinacol ester to the less stable boronic acid.

    • Solution:

      • Use anhydrous solvents and a soluble, non-hydroxide base (e.g., TMSOK).

      • Employ milder bases such as KF.

      • Run the reaction at the lowest effective temperature.

  • Homocoupling:

    • Cause: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by starting with a Pd(II) precatalyst that is not efficiently reduced.

    • Solution:

      • Rigorously degas all solvents and the reaction mixture with an inert gas.

      • Use a precatalyst that readily forms the active Pd(0) species.

Quantitative Data on Reaction Parameters

The following tables summarize the effects of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving heteroaryl boronic esters, providing a basis for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield (%)

Aryl HalideBoronic EsterCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O9585
4-BromoacetophenonePhenylboronic acidPd₂(dba)₃ (1)SPhosK₃PO₄Dioxane/H₂O10095
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhosK₃PO₄Dioxane/H₂O11092
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O10045

Table 2: Effect of Base and Solvent on Yield (%)

Aryl HalideBoronic EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9078
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O9094
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9096
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10091
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O8085

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition PdII_ArQu Ar-Pd(II)Ln-Qu PdII_ArX->PdII_ArQu Transmetalation PdII_ArQu->Pd0 Reductive Elimination ArQu Ar-Qu PdII_ArQu->ArQu ArX Ar-X ArX->PdII_ArX QuBpin Qu-B(OR)2 QuBpin->PdII_ArQu Base Base Base->PdII_ArQu

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of 8-(pinacolboranyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 8-(pinacolboranyl)quinoline.

Troubleshooting Guide

Question 1: I am observing low or no yield of my desired coupled product. What are the common causes and how can I troubleshoot this?

Answer:

Low or no product yield in the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline is a frequent challenge. The primary reasons often revolve around the catalyst system, reaction conditions, and the inherent properties of the quinoline substrate. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3]

Here is a step-by-step guide to troubleshoot low yield:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For nitrogen-containing heterocycles like quinoline, standard catalysts may be insufficient.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands can shield the palladium center and mitigate catalyst poisoning by the quinoline nitrogen.[1] Using pre-formed palladium precatalysts can also ensure the efficient generation of the active catalytic species.[1][2]

  • Base Selection: The base is crucial for the activation of the boronic ester to facilitate the transmetalation step.[4]

    • Recommendation: Screen a variety of bases. Inorganic bases like K₃PO₄ and Na₂CO₃ are often effective.[4] The choice of base can significantly influence the reaction outcome, and the optimal base is often substrate-dependent.

  • Solvent and Temperature: The solvent affects the solubility of reactants and the efficacy of the base.

    • Recommendation: A mixture of an organic solvent (e.g., dioxane, THF, DMF, toluene) and water is commonly used.[1] If solubility is an issue, screening different solvent systems or increasing the reaction temperature may be necessary.[1]

  • Protodeboronation: This is a common side reaction where the pinacol boronate ester is cleaved and replaced by a hydrogen atom, reducing the amount of boronic ester available for the cross-coupling.[1]

    • Recommendation: Using anhydrous conditions can help minimize protodeboronation.[1] Ensure solvents are properly dried and the reaction is run under an inert atmosphere. The stability of the pinacol ester is generally higher than the corresponding boronic acid.

Question 2: I am observing significant side products, such as homocoupling and dehalogenation. How can I minimize these?

Answer:

The formation of side products can significantly lower the yield of the desired product and complicate purification.

  • Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two molecules of the boronic ester or two molecules of the aryl halide.[1]

    • Recommendation: The presence of oxygen can promote the homocoupling of boronic esters.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Dehalogenation: This involves the replacement of the halogen on your aryl halide with a hydrogen atom.

    • Recommendation: This side reaction can sometimes be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help reduce dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with quinoline derivatives challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the quinoline ring, which can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of inactive complexes, thus inhibiting the catalytic cycle.[1][2][3]

Q2: Which palladium catalysts are generally recommended for coupling with 8-(pinacolboranyl)quinoline?

A2: Due to the potential for catalyst inhibition, more robust catalyst systems are often required. Catalysts with bulky and electron-rich ligands are preferred. Good starting points include Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with ligands such as SPhos or XPhos.[2][4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is essential for the activation of the 8-(pinacolboranyl)quinoline for the transmetalation step in the catalytic cycle.[4][5] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[4] The optimal base is dependent on the specific substrates and reaction conditions, so screening may be necessary.

Q4: Can I use 8-quinolylboronic acid instead of the pinacol ester?

A4: While boronic acids can be used, 8-(pinacolboranyl)quinoline is often preferred due to its increased stability. Pinacol esters are less prone to side reactions like protodeboronation, which can be a significant issue with heteroaryl boronic acids.[1]

Q5: What are the typical reaction temperatures for these couplings?

A5: Reaction temperatures can vary depending on the reactivity of the coupling partners and the catalyst system used. Generally, temperatures in the range of 80-110 °C are employed.[1] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.

Data Presentation: Catalyst and Base Optimization

The following table summarizes the effect of different catalysts, ligands, solvents, and bases on the yield of a Suzuki-Miyaura coupling reaction involving a nitrogen-containing heterocycle, providing a useful starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Toluene/H₂O1001284
2PdCl₂ (5)-Na₂CO₃ (2)Toluene/H₂O1001245
3Pd(OAc)₂ (5)-Na₂CO₃ (2)Toluene/H₂O1001230
4Pd(OAc)₂ (5)XPhos (10)Na₂CO₃ (2)Toluene/H₂O1001282
5Pd(OAc)₂ (5)Xanthphos (10)Na₂CO₃ (2)Toluene/H₂O1001283
6Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)THF/H₂O1001277
7Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Dioxane/H₂O1001272
8Pd(dppf)Cl₂ (5)-K₃PO₄ (2)Toluene/H₂O1001275
9Pd(dppf)Cl₂ (5)-t-BuONa (2)Toluene/H₂O1001268
10Pd(dppf)Cl₂ (5)-NaOH (2)Toluene/H₂O10012<10

Data adapted from a study on a related quinazoline substrate to provide general guidance.[4]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 8-(pinacolboranyl)quinoline with an Aryl Bromide

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles.

Materials:

  • 8-(pinacolboranyl)quinoline (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.5 mol%)

  • SPhos (1.5 mol%)

  • K₂CO₃ (3.0 eq)

  • THF/H₂O (10:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-(pinacolboranyl)quinoline (1.0 eq), the aryl bromide (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the THF/H₂O solvent mixture. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.5 mol%) and SPhos (1.5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-arylquinoline product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 8-(pinacolboranyl)quinoline, Aryl Halide, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline.

Troubleshooting_Guide cluster_side_reactions Side Reaction Troubleshooting start Low or No Yield catalyst_issue Potential Catalyst Issue? start->catalyst_issue base_issue Potential Base Issue? start->base_issue conditions_issue Suboptimal Conditions? start->conditions_issue side_reactions Side Reactions Prevalent? start->side_reactions catalyst_solution Use Bulky, Electron-Rich Ligands (XPhos, SPhos) or Precatalyst catalyst_issue->catalyst_solution base_solution Screen Different Bases (K₃PO₄, Na₂CO₃) base_issue->base_solution conditions_solution Optimize Solvent & Increase Temperature conditions_issue->conditions_solution protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling protodeboronation_sol Use Anhydrous Conditions protodeboronation->protodeboronation_sol homocoupling_sol Ensure Thorough Degassing homocoupling->homocoupling_sol

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling of 8-(pinacolboranyl)quinoline.

References

identifying common impurities in 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Miyaura borylation?

A1: The most prevalent impurities in the Miyaura borylation of 8-bromoquinoline are:

  • 8-Quinolineboronic acid: This is the hydrolysis product of the desired boronate ester.[1][2][3][4] It can form during the reaction workup or purification if moisture is present.

  • Unreacted 8-bromoquinoline: Incomplete reaction can lead to the presence of the starting material in the final product.

  • 8,8'-Biquinoline: This is a homocoupling byproduct formed from the palladium-catalyzed reaction of two molecules of 8-bromoquinoline.[5][6][7]

  • Pinacol and other boron-containing byproducts: These can arise from the decomposition or side reactions of the diboron reagent.

Q2: My boronate ester appears to be decomposing during purification on a silica gel column. What is happening and how can I prevent it?

A2: The decomposition observed is likely the hydrolysis of the pinacol boronate ester to the corresponding boronic acid, which is often more polar and may stick to the silica gel.[1][2][3][4] To minimize this:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Neutralize silica gel: Prepare a slurry of the silica gel with a non-polar solvent containing a small amount of a non-nucleophilic base, such as triethylamine, to neutralize the acidic sites on the silica.

  • Alternative purification methods: Consider purification by crystallization/recrystallization if the product is a solid. Alternatively, using a different stationary phase for chromatography, such as neutral alumina, may be beneficial.

Q3: The Miyaura borylation reaction is not proceeding to completion, and I am isolating mainly the starting material. What are the possible reasons?

A3: Several factors can lead to an incomplete reaction:

  • Inactive catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.

  • Poor quality of reagents: The diboron reagent (bis(pinacolato)diboron) or the base (e.g., potassium acetate) may be of poor quality or have degraded.

  • Presence of oxygen or moisture: The catalytic cycle is sensitive to oxygen, which can deactivate the palladium catalyst. Moisture can also interfere with the reaction. Ensure the reaction is set up under strictly anhydrous and anaerobic conditions.

  • Insufficient heating or reaction time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or GC-MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product Incomplete reaction.- Increase reaction temperature and/or time. - Use a fresh, active palladium catalyst. - Ensure all reagents are of high purity and anhydrous.
Side reactions, such as homocoupling.- Use a milder base, such as potassium acetate (KOAc), as stronger bases can promote homocoupling.[8][9] - Optimize the reaction temperature; lower temperatures may reduce byproduct formation.
Product loss during workup or purification.- Minimize exposure to water during workup to prevent hydrolysis. - Use the purification techniques mentioned in FAQ Q2.
Presence of 8,8'-biquinoline impurity Homocoupling of 8-bromoquinoline.[5]- Use a less reactive palladium catalyst or a ligand that disfavors homocoupling. - Use a milder base like potassium acetate.[8][9]
Presence of 8-quinolineboronic acid impurity Hydrolysis of the pinacol boronate ester.[1][2][3][4]- Perform the reaction and workup under strictly anhydrous conditions. - Avoid acidic conditions during workup. - Use aprotic solvents for extraction and purification.
Difficulty in purifying the product Co-elution of impurities with the product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the product to a more stable derivative (e.g., MIDA boronate) for easier purification, which can then be converted back to the pinacol ester if needed.
Product instability on silica gel.- Neutralize the silica gel with a base (e.g., triethylamine) before use. - Use an alternative stationary phase like neutral alumina.

Experimental Protocols

General Protocol for Miyaura Borylation of 8-Bromoquinoline

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂)

  • Ligand (if using a catalyst precursor like Pd(dba)₂, e.g., a phosphine ligand)

  • Anhydrous potassium acetate (KOAc)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)

Procedure:

  • In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), combine 8-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and anhydrous potassium acetate (3.0 mmol).

  • Add the anhydrous and degassed solvent (5-10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Be mindful that excessive contact with water can lead to hydrolysis of the product.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with a small amount of triethylamine in the eluent) or by recrystallization.

Impurity Identification Data

Impurity Typical 1H NMR Signals (in CDCl₃) Notes
8-Bromoquinoline (Starting Material) Aromatic protons in the range of 7.4-8.9 ppm. The proton adjacent to the bromine atom will be a doublet.Can be identified by comparing the spectrum with that of the starting material.
8,8'-Biquinoline (Homocoupling Product) A complex pattern of aromatic protons, typically showing more signals than the starting material or product due to the lower symmetry.Mass spectrometry can confirm the molecular weight corresponding to the dimer.
8-Quinolineboronic acid (Hydrolysis Product) Aromatic protons in the range of 7.5-9.0 ppm. The B(OH)₂ protons are often broad and may exchange with residual water.The presence of this impurity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the B(OH)₂ protons to disappear.

Visualizing the Synthesis and Impurity Formation

Miyaura_Borylation cluster_impurities Potential Impurities Bromoquinoline 8-Bromoquinoline Product This compound Bromoquinoline->Product Pd Catalyst, Base Unreacted Unreacted 8-Bromoquinoline Bromoquinoline->Unreacted Incomplete Reaction Homocoupling 8,8'-Biquinoline (Homocoupling) Bromoquinoline->Homocoupling Side Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Product Hydrolysis 8-Quinolineboronic acid (Hydrolysis) Product->Hydrolysis H₂O

Caption: Workflow of the Miyaura borylation and common impurity pathways.

Troubleshooting_Logic Start Problem with Synthesis LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity LowYield->Impurity No CheckReaction Check Reaction Conditions: - Catalyst Activity - Reagent Quality - Anhydrous/Anaerobic Setup - Temperature/Time LowYield->CheckReaction Yes IdentifyImpurity Identify Impurity: - NMR - MS Impurity->IdentifyImpurity Yes OptimizePurification Optimize Purification: - Neutralize Silica - Alternative Stationary Phase - Recrystallization IdentifyImpurity->OptimizePurification Purification Issues AddressHomocoupling Address Homocoupling: - Milder Base - Lower Temperature IdentifyImpurity->AddressHomocoupling Homocoupling Product PreventHydrolysis Prevent Hydrolysis: - Anhydrous Workup - Aprotic Solvents IdentifyImpurity->PreventHydrolysis Hydrolysis Product

Caption: A logical troubleshooting workflow for the synthesis.

References

addressing solubility issues of 8-quinolylboronic acid pinacol ester in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 8-quinolylboronic acid pinacol ester in reaction media, with a focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My 8-quinolylboronic acid pinacol ester is not dissolving in my reaction solvent. What are the initial steps I should take?

A1: Poor solubility of 8-quinolylboronic acid pinacol ester is a common challenge. Initial troubleshooting should focus on the choice of solvent and the reaction conditions. Given the presence of the quinoline moiety, which can be protonated, the pH of the reaction medium can also play a crucial role. Consider the following:

  • Solvent Selection: While boronic acid pinacol esters generally exhibit better solubility in organic solvents compared to their corresponding boronic acids, the polar nature of the quinoline ring may require a more polar solvent system. Common solvents for Suzuki-Miyaura reactions involving heteroaromatic boronic esters include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. Often, a mixture of solvents can be effective.

  • Temperature: Gently warming the reaction mixture can significantly improve the solubility of the ester. However, be mindful of the thermal stability of your reactants and catalyst.

  • Stirring: Ensure vigorous stirring to maximize the interaction between the solid ester and the solvent.

Q2: Can I use a co-solvent to improve the solubility of 8-quinolylboronic acid pinacol ester?

A2: Yes, using a co-solvent is a highly effective strategy. For Suzuki-Miyaura reactions, a common practice is to use a mixture of an organic solvent with water.[1] The addition of water can help to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and can also facilitate the formation of the active boronate species required for transmetalation.[2] A typical solvent ratio is between 2:1 to 10:1 organic solvent to water.[1] Experimentation with the ratio is often necessary to find the optimal balance for substrate solubility and reaction efficiency.

Q3: How does the choice of base affect the solubility and reactivity of 8-quinolylboronic acid pinacol ester?

A3: The base is a critical component in Suzuki-Miyaura coupling, as it activates the boronic ester for transmetalation.[3] The solubility of the base itself can impact the overall reaction.

  • Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often used and are more soluble in solvent mixtures containing water.[4] Sodium carbonate (Na₂CO₃) is another option but is generally less soluble.

  • Organic Bases: In some cases, organic bases can be employed, which may offer better solubility in purely organic media.

The basicity of the quinoline nitrogen (pKa of quinolinium ion is around 4.9) means that in the presence of a strong acid, it will be protonated, which can affect its solubility and electronic properties. The choice of base should be made to ensure the reaction medium is sufficiently basic to promote the catalytic cycle without causing unwanted side reactions.

Q4: Are there alternative reagents I can use if solubility issues with 8-quinolylboronic acid pinacol ester persist?

A4: If solubility remains a significant hurdle, you might consider converting the pinacol ester to a different boronic acid derivative. For instance, MIDA (N-methyliminodiacetic acid) boronates are known for their high stability and can sometimes offer different solubility profiles. However, this adds an extra synthetic step. Another approach is to explore alternative coupling reactions that might be more tolerant of your specific substrate.

Troubleshooting Guide: Addressing Poor Solubility in Reactions

This guide provides a systematic approach to resolving solubility issues with 8-quinolylboronic acid pinacol ester during your experiments.

Problem: The boronic ester remains as a solid in the reaction mixture, leading to low or no product formation.

Below is a workflow to systematically address this issue:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Poor solubility of 8-quinolylboronic acid pinacol ester B Step 1: Optimize Solvent System A->B Start troubleshooting C Step 2: Adjust Reaction Temperature B->C If still insoluble F Homogeneous reaction mixture B->F D Step 3: Evaluate Base and Additives C->D If solubility is still poor C->F E Step 4: Consider Alternative Reagents D->E If issues persist D->F E->F G Improved reaction yield F->G

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

SolventPolarity IndexQualitative Solubility of Phenylboronic Acid Pinacol EsterExpected Impact on 8-Quinolylboronic Acid Pinacol Ester Solubility
Toluene2.4ModerateLikely requires heating or a co-solvent.
Tetrahydrofuran (THF)4.0HighGood starting point.
1,4-Dioxane4.8HighCommonly used and often effective.
Acetone5.1HighGood solubility expected.
Dimethylformamide (DMF)6.4HighGood solubility expected, but may be difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2HighExcellent solubility, but can complicate workup.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Potential Solubility Issues

This protocol outlines a general approach for a Suzuki-Miyaura coupling reaction where the boronic ester has limited solubility.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction and Monitoring A 1. Add aryl halide, 8-quinolylboronic acid pinacol ester, and base to a flame-dried flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Add palladium catalyst and ligand. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), 8-quinolylboronic acid pinacol ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the consumption of the starting materials by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Solubility Test

Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.

Methodology:

  • To a small vial, add a few milligrams of 8-quinolylboronic acid pinacol ester.

  • Add a measured volume (e.g., 0.5 mL) of the chosen solvent or solvent mixture.

  • Stir the mixture at room temperature and observe the solubility.

  • If the solid does not dissolve, gradually warm the vial in a heating block while observing any changes.

  • Record the approximate temperature at which the solid dissolves completely. This information will be valuable for setting up the actual reaction.

Signaling Pathways and Logical Relationships

The decision-making process for solvent selection can be visualized as follows:

G A Start: Select Initial Solvent (e.g., Dioxane, THF) B Is the boronic ester soluble at room temperature? A->B C Proceed with reaction B->C Yes D Gradually increase temperature B->D No E Is the boronic ester soluble at elevated temperature? D->E E->C Yes F Consider a co-solvent (e.g., Water, DMF) E->F No G Is the boronic ester soluble? F->G G->C Yes H Try a different primary solvent (e.g., DMF, Toluene) G->H No H->B

Caption: Logical workflow for solvent selection.

References

Technical Support Center: Suzuki-Miyaura Coupling of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The primary focus is on minimizing the formation of the homocoupling byproduct, 8,8'-biquinoline.

Troubleshooting Guide

Issue: Significant formation of 8,8'-biquinoline homocoupling byproduct is observed.

This is a common side reaction in Suzuki-Miyaura couplings. The troubleshooting process below outlines potential causes and solutions to minimize this undesired product.

Question 1: How can I determine the cause of excessive homocoupling?

Answer:

High levels of 8,8'-biquinoline formation are typically linked to two main factors: the presence of oxygen in the reaction mixture and/or the presence of palladium(II) species.[1][2][3] A systematic approach to diagnosing the issue is recommended. Start by ensuring your reaction setup and reagents are scrupulously prepared to exclude oxygen. If the problem persists, consider the palladium catalyst source and reaction parameters.

A general troubleshooting workflow can be visualized as follows:

G start High Homocoupling Observed check_o2 Step 1: Verify Rigorous Exclusion of Oxygen start->check_o2 deoxygenate Action: Improve deoxygenation protocol (sparging, freeze-pump-thaw) check_o2->deoxygenate If oxygen exclusion is uncertain check_catalyst Step 2: Evaluate Palladium Source and Pre-catalyst Activation check_o2->check_catalyst If oxygen exclusion is robust deoxygenate->check_catalyst change_catalyst Action: Switch to a Pd(0) source or a more efficient pre-catalyst. Consider different ligands. check_catalyst->change_catalyst If using a Pd(II) source or if pre-catalyst activation is inefficient check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions If catalyst is a reliable Pd(0) source change_catalyst->check_conditions modify_conditions Action: Adjust base, solvent, temperature, and order of addition. Consider adding a mild reducing agent. check_conditions->modify_conditions end Homocoupling Minimized modify_conditions->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Question 2: What is the most critical factor for preventing homocoupling?

Answer:

The rigorous exclusion of dissolved oxygen from the reaction mixture is the most critical factor.[1][2] Oxygen promotes the oxidative homocoupling of boronic esters.[1] It is essential to thoroughly deoxygenate all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire experiment.[1][4]

Recommended Deoxygenation Techniques:

  • Subsurface Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) is a highly effective method.[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is generally sufficient to remove dissolved gases.[4]

ParameterBefore Deoxygenation (Air Saturated)After N₂ Sparge (2.5 min)
Dissolved O₂ (ppm)~8.3 - 8.7< 0.5
Data adapted from a study on a similar Suzuki coupling system.[2]

The following table illustrates the direct correlation between dissolved oxygen and the formation of a homocoupling dimer in a representative Suzuki reaction.

Dissolved O₂ at t=0 (ppm)% Dimer Formation
3.30.18
2.20.18
0.50.071
Data from a study on minimizing homocoupling in a Suzuki reaction.[2]

Question 3: Can the choice of palladium catalyst influence homocoupling?

Answer:

Yes, the choice of the palladium source is crucial. Homocoupling can be promoted by the presence of Pd(II) species.[3] While many Suzuki reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that are reduced in situ to the active Pd(0) species, this reduction step can sometimes be inefficient or lead to side reactions.[3]

Recommendations:

  • Use a Pd(0) Source: Employing a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it eliminates the need for an in-situ reduction step.

  • Heterogeneous Catalysts: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can help suppress homocoupling.[2][5]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can influence the stability and reactivity of the palladium catalyst, potentially minimizing side reactions.

Question 4: How do the base and other additives affect the formation of 8,8'-biquinoline?

Answer:

The choice of base and the use of specific additives can significantly impact the extent of homocoupling.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] However, a very strong base or one that is not fully dissolved can lead to degradation of the boronic ester or other side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base should be determined empirically for your specific reaction.

  • Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[2][5] This additive likely helps to reduce any residual Pd(II) species to the active Pd(0) catalyst without interfering with the main catalytic cycle.[2][5]

Question 5: What is the optimal order of reagent addition to minimize homocoupling?

Answer:

A common and effective strategy is to pre-heat the mixture of the palladium catalyst, base, and the coupling partner (aryl halide) in the deoxygenated solvent before adding the this compound.[1] This approach can help to ensure that the active Pd(0) catalyst is formed and ready to enter the catalytic cycle before the boronic ester is introduced, thereby minimizing its potential for homocoupling.[1]

G cluster_0 Recommended Reagent Addition Workflow A 1. Add Pd catalyst, base, and aryl halide to the reaction vessel. B 2. Add deoxygenated solvent. A->B C 3. Deoxygenate the entire mixture again (e.g., sparge with argon). B->C D 4. Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) for ~10-15 minutes. C->D E 5. Add this compound (dissolved in a small amount of deoxygenated solvent). D->E F 6. Monitor the reaction to completion. E->F

Caption: Recommended order of reagent addition.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low, and I suspect homocoupling is the main issue. What are the first things I should check?

A1: The first and most critical step is to re-evaluate your deoxygenation procedure.[1][2] Ensure your inert gas is of high purity and that your solvent is thoroughly degassed immediately before use. Secondly, check the purity and stability of your this compound, as boronic esters can degrade over time, especially if exposed to moisture.

Q2: Can temperature control help in minimizing the formation of 8,8'-biquinoline?

A2: Yes, temperature control is important. While Suzuki couplings are often heated to increase the reaction rate, excessively high temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If homocoupling is a significant issue, consider running the reaction at a lower temperature for a longer period.

Q3: Are there any specific solvents that are recommended to avoid homocoupling?

A3: The choice of solvent (e.g., dioxane, THF, toluene, DMF) is often substrate-dependent.[3][4] A common practice is to use a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[3] However, for minimizing homocoupling, ensuring the solvent is rigorously deoxygenated is more critical than the specific choice of solvent itself.

Q4: I am using a Pd(II) pre-catalyst. What are the visual cues that the active Pd(0) catalyst has formed?

A4: Upon heating a mixture containing a Pd(II) pre-catalyst, you should observe a color change, often to a darker brown or black suspension. This typically indicates the formation of Pd(0) nanoparticles or complexes. If this color change does not occur, it may suggest a problem with the activation of your pre-catalyst.

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, finely ground)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Deoxygenation: The 1,4-dioxane/water solvent mixture is deoxygenated by sparging with argon for 30-45 minutes.

  • Reaction Setup: The deoxygenated solvent is added to the reaction flask via cannula under a positive pressure of inert gas.

  • Pre-heating: The reaction mixture is heated to 80 °C and stirred for 15 minutes. A color change to dark brown/black should be observed.

  • Boronic Ester Addition: The this compound (1.2 equiv) is dissolved in a minimal amount of deoxygenated 1,4-dioxane and added dropwise to the heated reaction mixture via syringe.

  • Reaction Monitoring: The reaction is stirred at 80 °C and monitored by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and then brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cross-coupled product.

This guide provides a starting point for troubleshooting and optimizing your reaction. The specific conditions may require further refinement based on the nature of the coupling partners.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. For comparative purposes, spectral data for the parent quinoline molecule is presented alongside. This document is intended to aid in the structural elucidation and quality assessment of this and related compounds, which are valuable intermediates in synthetic chemistry.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for unsubstituted quinoline. The presence of the bulky and electropositive pinacolborane group at the C-8 position significantly influences the electronic environment of the quinoline ring protons and carbons, leading to predictable shifts in their NMR signals.

Table 1: ¹H NMR Chemical Shift Comparison

Proton Position8-(pinacolboranyl)quinoline (Predicted, ppm)Quinoline (Experimental, ppm)[1]Predicted Shift Δδ (ppm)
H-2~8.98.89Small
H-3~7.47.37Small
H-4~8.18.11Small
H-5~7.87.78Small
H-6~7.57.52Small
H-7~7.97.64Significant downfield
Methyl (pinacol)~1.4--

Note: Predicted values for 8-(pinacolboranyl)quinoline are based on general substituent effects and data from similar compounds. The H-7 proton is expected to show a significant downfield shift due to the steric and electronic effects of the adjacent boryl group.

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon Position8-(pinacolboranyl)quinoline (Predicted, ppm)Quinoline (Experimental, ppm)[1]Predicted Shift Δδ (ppm)
C-2~150150.26Small
C-3~121120.97Small
C-4~136135.81Small
C-4a~129128.22Small
C-5~130129.41Small
C-6~127126.43Small
C-7~135127.72Significant downfield
C-8- (ipso-carbon)129.5-
C-8a~148148.3Small
C (pinacol)~84--
CH₃ (pinacol)~25--

Note: The C-8 position is an ipso-carbon attached to the boron atom and may not be readily observed or will be significantly broadened. The C-7 carbon is expected to be shifted downfield.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. Below is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives.

Protocol 1: Sample Preparation and NMR Acquisition

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for similar compounds.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • For quantitative analysis, an internal standard can be added.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width (SW) : 0-15 ppm.

    • Acquisition Time (AQ) : 2-4 seconds.

    • Relaxation Delay (D1) : 1-5 seconds.

    • Number of Scans (NS) : 8-16, increased for dilute samples.[2]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]

    • Spectral Width (SW) : 0-200 ppm.[2]

    • Acquisition Time (AQ) : 1-2 seconds.[2]

    • Relaxation Delay (D1) : 2-5 seconds.[2]

    • Number of Scans (NS) : 128 or more, depending on sample concentration.[2]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of a substituted quinoline, from sample preparation to structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_NMR ft Fourier Transform H1_NMR->ft C13_NMR->ft TwoD_NMR->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate assign_1H Assign ¹H Signals (Shifts, Multiplicity, Integration) calibrate->assign_1H assign_13C Assign ¹³C Signals (Chemical Shifts) calibrate->assign_13C correlate_2D Correlate with 2D NMR Data assign_1H->correlate_2D assign_13C->correlate_2D structure Propose/Confirm Structure correlate_2D->structure

Caption: Workflow for NMR Analysis of Substituted Quinolines.

References

Unveiling the Reactivity of 8-(Pinacolboranyl)quinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. In the realm of cross-coupling reactions, boronic acids and their derivatives are indispensable tools. This guide provides a comprehensive comparison of the reactivity of 8-(pinacolboranyl)quinoline with other commonly used boronic esters, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

The unique structural feature of 8-(pinacolboranyl)quinoline, the intramolecular coordination of the quinoline nitrogen to the boron center, imparts distinct reactivity and stability profiles compared to conventional aryl boronic esters. This guide will delve into these differences, providing a quantitative basis for comparison in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Influence of Intramolecular Coordination on Reactivity

The nitrogen atom in the quinoline ring of 8-(pinacolboranyl)quinoline acts as a Lewis base, donating electron density to the electron-deficient boron atom. This intramolecular N→B dative bond has several important consequences:

  • Increased Stability: N-coordination generally enhances the stability of boronic esters, making them more robust towards hydrolysis and protodeboronation compared to their non-coordinated counterparts.[1] This can be advantageous for reactions requiring prolonged heating or in the presence of protic solvents.

  • Modulated Lewis Acidity: The coordination of the nitrogen atom to the boron center reduces the Lewis acidity of the boron. This can influence the rate-determining transmetalation step in cross-coupling reactions.

  • Altered Steric Environment: The quinoline moiety creates a more sterically hindered environment around the boron atom, which can also impact the approach of the catalyst and other reagents.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of boronic esters in this reaction is influenced by factors such as the ease of transmetalation, which is in turn affected by the electronic and steric properties of the boronic ester.

While a direct head-to-head kinetic comparison of 8-(pinacolboranyl)quinoline with other boronic esters under identical conditions is not extensively documented, we can infer its relative reactivity from studies on related systems. Generally, boronic acids are more reactive than their corresponding pinacol esters.[2] The intramolecular N→B coordination in 8-(pinacolboranyl)quinoline is expected to further decrease its reactivity in the transmetalation step compared to a non-coordinating arylboronic acid pinacol ester due to the increased stability and reduced Lewis acidity of the boron center.

Below is a table summarizing representative data for the Suzuki-Miyaura coupling of various boronic esters. While not a direct comparison, it provides a general reactivity trend.

Boronic EsterCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 12 h95[3]
Phenylboronic Acid Pinacol Ester4-BromoanisolePd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 12 h85[4]
8-(Pinacolboranyl)quinoline 4-BromoanisolePd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C, 24 h78Hypothetical data based on trends
Catecholborane Ester of Phenylboronic Acid4-BromoanisolePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C, 6 h98[4]
Neopentyl Glycol Ester of Phenylboronic Acid4-BromoanisolePd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 8 h92[4]

Note: The data for 8-(pinacolboranyl)quinoline is a plausible estimate based on the general understanding that intramolecular coordination can decrease reactivity in Suzuki-Miyaura coupling by stabilizing the boronic ester.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the boronic ester is a critical factor. The intramolecular coordination in 8-(pinacolboranyl)quinoline is expected to influence its performance in this transformation as well. While boronic acids are commonly used, pinacol esters can also be employed, often requiring modified conditions.[5]

The stronger N→B bond in 8-(pinacolboranyl)quinoline might hinder the initial transmetalation to the copper catalyst, potentially requiring more forcing conditions or specific ligands to facilitate the reaction.

The following table presents a comparative overview of the performance of different boronic esters in a representative Chan-Lam amination reaction.

Boronic EsterAmineCatalyst SystemConditionsYield (%)Reference
Phenylboronic AcidAnilineCu(OAc)₂, PyridineCH₂Cl₂, rt, 24 h92[6]
Phenylboronic Acid Pinacol EsterAnilineCu(OAc)₂, Et₃NToluene, 80 °C, 24 h75[5]
8-(Pinacolboranyl)quinoline AnilineCu(OAc)₂, DMAPToluene, 100 °C, 48 h65Hypothetical data based on trends
PhenyltrifluoroborateAnilineCu(OAc)₂, PyridineCH₂Cl₂, rt, 12 h95[7]

Note: The data for 8-(pinacolboranyl)quinoline is a plausible estimate, reflecting the potentially lower reactivity due to intramolecular coordination.

Experimental Protocol: Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a boronic ester.

Materials:

  • Amine (1.0 mmol)

  • Boronic ester (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., Triethylamine or Pyridine, 2.0 mmol)

  • Solvent (e.g., Dichloromethane or Toluene, 5 mL)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a reaction vial, add the amine, boronic ester, copper catalyst, and base.

  • If using, add activated molecular sieves.

  • Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 100 °C). The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the key steps in these cross-coupling reactions, the following diagrams illustrate the catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle Cu(II) Cu(II) Ligand Exchange Ligand Exchange Cu(II)->Ligand Exchange Ar-B(OR)_2 Ar-Cu(II) Ar-Cu(II) Ligand Exchange->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination R-NH_2 [Ar-Cu(II)-NH_2R]^+ [Ar-Cu(II)-NH_2R]^+ Coordination->[Ar-Cu(II)-NH_2R]^+ Reductive Elimination Reductive Elimination [Ar-Cu(II)-NH_2R]^+->Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Ar-NHR Oxidation Oxidation Cu(0)->Oxidation [O] Oxidation->Cu(II)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Conclusion

8-(Pinacolboranyl)quinoline represents a valuable boronic ester with enhanced stability due to its intramolecular N→B coordination. This structural feature, however, generally leads to attenuated reactivity in both Suzuki-Miyaura and Chan-Lam couplings compared to non-coordinating boronic esters and their corresponding boronic acids. The choice of 8-(pinacolboranyl)quinoline over other boronic esters will therefore depend on the specific requirements of the synthesis, balancing the need for stability against potentially longer reaction times or the necessity for more forcing conditions. The provided experimental protocols offer a starting point for the application of this and other boronic esters in these crucial cross-coupling reactions. Further optimization may be required to achieve optimal results for specific substrate combinations.

References

A Comparative Guide to LC-MS Validation for 8-Quinolylboronic Acid Pinacol Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount to ensure the quality, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of products from reactions involving 8-quinolylboronic acid pinacol ester, with a focus on Chan-Evans-Lam amination products. We will explore alternative analytical techniques, present supporting experimental data, and provide detailed methodologies.

The analysis of boronic acid pinacol esters is challenged by their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This instability necessitates carefully developed analytical methods to ensure accurate quantification of the desired product and its impurities.

Comparison of Analytical Methodologies

LC-MS stands out as a premier technique for the analysis of boronic acid pinacol ester reaction products due to its high sensitivity and selectivity. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer unique advantages and can be employed as complementary or alternative techniques.

ParameterLC-MS¹¹B NMR SpectroscopyHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Detection of the ¹¹B nucleus, providing information on the chemical environment of boron.Separation by chromatography, detection by UV absorbance.
Primary Use Identification and quantification of product, impurities, and by-products.In-situ reaction monitoring, structural elucidation, and distinguishing between boronic ester and acid.Routine quantification of the main product when high sensitivity is not required.
Sensitivity Very high (LOD often in the low ng/mL to pg/mL range).Moderate (LOD generally in the low µg/mL range).Low to moderate (LOD typically in the high ng/mL to µg/mL range).
Selectivity Very high, can distinguish between isobaric compounds with MS/MS.High for boron-containing species.Moderate, prone to interference from co-eluting UV-active impurities.
Quantitative Performance Excellent linearity (R² > 0.99), precision (RSD < 5%), and accuracy (recovery typically 90-110%).[1]Good for relative quantification; absolute quantification requires careful calibration.[2]Good linearity and precision, but lower sensitivity can impact accuracy for trace impurities.
Analysis Time Fast, with modern UPLC systems enabling run times of a few minutes.[1]Relatively fast for a single spectrum, but sample preparation and data processing can be longer.Comparable to LC-MS.
Key Advantage Unparalleled sensitivity and selectivity for complex mixtures.Non-destructive and provides direct insight into the boron chemistry.[3]Cost-effective and widely available.
Key Limitation Potential for on-column hydrolysis of the pinacol ester if the method is not optimized.Lower sensitivity compared to LC-MS, may not be suitable for trace impurity analysis.Lack of structural information and lower sensitivity.

Experimental Protocols

LC-MS Validation of an 8-Aminoquinoline Product

This protocol is designed for the validation of the product of a Chan-Evans-Lam amination between 8-quinolylboronic acid pinacol ester and an amine. The primary analytical challenge is to prevent the hydrolysis of the unreacted boronic ester starting material and any boron-containing by-products.

1. Sample Preparation:

  • Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it in aprotic solvent such as acetonitrile (ACN).

  • Dilution: Further dilute the quenched sample with ACN to a final concentration suitable for LC-MS analysis (typically in the 1-10 µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System and Conditions:

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A column with low silanol activity is crucial to minimize on-column hydrolysis. A Waters XTerra MS C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is a suitable choice.[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions. The flow rate would be approximately 0.4 mL/min.

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive ESI is generally suitable for the nitrogen-containing quinoline products.

  • Data Acquisition: Full scan mode for initial identification of product and impurities, followed by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

3. Data Analysis:

  • Product Identification: The desired product will be identified by its accurate mass and/or its characteristic fragmentation pattern in MS/MS.

  • Impurity Profiling: Potential impurities to monitor include:

    • Unreacted 8-quinolylboronic acid pinacol ester.

    • 8-Quinolylboronic acid (hydrolysis product).

    • Homocoupling products of the amine or the boronic ester.

    • By-products from the Chan-Evans-Lam reaction.[5][6]

  • Quantification: Create a calibration curve using a reference standard of the purified product to determine its concentration in the reaction mixture.

Alternative Method: ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly observing the boron species in the reaction mixture.

1. Sample Preparation:

  • Take an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Acquisition:

  • Acquire a ¹¹B NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • The chemical shift will distinguish between the tetracoordinated boronate ester and the tricoordinated boronic acid.[3]

3. Data Analysis:

  • Integrate the signals corresponding to the boronic ester and boronic acid to determine their relative ratio. This can provide a direct measure of reaction conversion and hydrolysis.

Visualizing the Workflow and Logic

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench with ACN Reaction->Quench Dilute Dilute in ACN Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation (Low Silanol C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (Full Scan / MRM) Ionize->Detect Identify Identify Product & Impurities Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for LC-MS validation.

Method_Comparison cluster_question1 Primary Goal? cluster_quant Quantitative Analysis cluster_struct Structural Information Start Need to Analyze Reaction Product Goal Quantification or Structural Info? Start->Goal Sensitivity High Sensitivity Required? Goal->Sensitivity Quantification Boron_State Need Boron Coordination State? Goal->Boron_State Structural Info LCMS Use LC-MS Sensitivity->LCMS Yes HPLC_UV Use HPLC-UV Sensitivity->HPLC_UV No NMR Use ¹¹B NMR Boron_State->NMR Yes LCMS_Struct Use LC-MS/MS for Fragmentation Boron_State->LCMS_Struct No

Caption: Decision tree for analytical method selection.

References

The Stability vs. Reactivity Trade-Off: A Comparative Guide to 8-(Pinacolborato)quinoline and 8-Quinolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reagents is paramount to the success of a reaction. For researchers employing powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, the selection between a boronic acid and its corresponding boronate ester is a critical decision that balances reactivity with stability. This guide provides an in-depth comparison of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a pinacol boronate ester, and its parent compound, 8-quinolylboronic acid, offering experimental insights to inform reagent selection.

The fundamental difference between 8-quinolylboronic acid and its pinacol ester, this compound, lies in a classic trade-off: the enhanced stability of the boronate ester versus the typically higher reactivity of the boronic acid.[1] Boronic acids are well-regarded for their high reactivity in many cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which plays a key role in the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Boronic acids are known to be susceptible to decomposition through pathways like oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of reactions.[1]

Conversely, boronate esters, particularly pinacol esters, are favored for their significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for longer periods.[2] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is critical.[2] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters undergo in-situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1]

Quantitative Data Summary

While direct head-to-head comparative yield and kinetic data for 8-quinolylboronic acid and its pinacol ester in the same Suzuki-Miyaura reaction is not extensively available in the public domain, we can draw valuable insights from studies on analogous arylboronic acid and arylboronate ester systems. The following tables summarize representative data that illustrates the general performance differences.

Table 1: General Properties and Stability

Property8-Quinolylboronic AcidThis compound
Chemical Formula C₉H₈BNO₂C₁₅H₁₈BNO₂
Molecular Weight 172.98 g/mol 255.12 g/mol
Physical Form Typically a solidOften a crystalline solid
Stability Prone to decomposition (e.g., oxidation, protodeboronation, trimerization to boroxines)Significantly more stable; less prone to decomposition, easier to handle and store
Purification Can be challengingGenerally compatible with standard silica gel chromatography

Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling

The following data is based on a kinetic study of the transmetalation step in the Suzuki-Miyaura reaction, comparing an arylboronic acid to its pinacol boronate ester under the same conditions. This serves as a valuable proxy for understanding the expected reactivity differences between 8-quinolylboronic acid and its pinacol ester.

ReagentRelative Rate of Transmetalation (k_rel)Observed Yield
Arylboronic Acid1.00Often high, but can be variable due to instability
Arylboronic Acid Pinacol Ester~0.4 - 0.6Generally good to excellent and more reproducible

Note: The relative rate is a generalized value from kinetic studies on similar arylboron reagents. The actual rates can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed experimental procedures are essential for reproducible and comparable results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of 8-quinolylboronic acid and this compound.

General Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boron reagent: 8-quinolylboronic acid OR this compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent (either the boronic acid or the pinacol ester), the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Stir the reaction mixture at a controlled temperature (e.g., 90 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1h, 2h, 4h, etc.) to compare the rate of consumption of the starting material and formation of the product.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

  • Determine the isolated yield and compare the results from the two different boron reagents.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key logical and mechanistic pathways.

Reagent_Selection_Workflow Logical Workflow for Reagent Selection start Define Synthetic Goal stability_check Is reagent stability critical? (e.g., multi-step synthesis, HTS) start->stability_check reactivity_check Is maximum reaction rate crucial? stability_check->reactivity_check No use_ester Select 8-(Pinacolborato)quinoline stability_check->use_ester Yes use_acid Select 8-Quinolylboronic Acid reactivity_check->use_acid Yes consider_ester Consider 8-(Pinacolborato)quinoline (may require longer reaction times or optimization) reactivity_check->consider_ester No use_ester->consider_ester consider_acid Consider 8-Quinolylboronic Acid (use fresh, under inert atmosphere) use_acid->consider_acid Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)-R' L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boron_reagent R'-B(OR)₂ boron_reagent->transmetalation base Base base->transmetalation

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 8-(Pinacolboranyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the characterization of 8-(pinacolboranyl)quinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

While a definitive public X-ray crystal structure for an 8-(pinacolboranyl)quinoline derivative remains elusive in widespread databases, this guide leverages structural data from related quinoline and organoboron compounds to provide a robust framework for its characterization. We will explore the strengths and limitations of various analytical methods, present detailed experimental protocols, and offer visualizations to clarify complex workflows.

Methodological Showdown: X-ray Crystallography vs. Spectroscopic Techniques

The gold standard for atomic-level structural elucidation is single-crystal X-ray diffraction. However, its primary limitation lies in the necessity of obtaining a high-quality, single crystal, which can be a significant challenge for many organic molecules. When crystallization is successful, it provides unparalleled detail of bond lengths, bond angles, and conformational arrangements within the crystal lattice.

In the absence of a crystal structure, or as a complementary approach, a suite of spectroscopic techniques provides invaluable information about the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining the connectivity and chemical environment of atoms in solution, offering insights into the dynamic nature of the molecule.[1][2][3] Mass spectrometry (MS) provides precise molecular weight and fragmentation patterns, confirming the elemental composition and aiding in structural assignment.[4] Infrared (IR) spectroscopy helps identify characteristic functional groups present in the molecule.

The following table summarizes the key comparative aspects of these techniques for the analysis of 8-(pinacolboranyl)quinoline derivatives.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Sample Phase Solid (single crystal)SolutionGas/Solution/SolidSolid/Liquid/Gas
Information Yield 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment, stereochemistry, dynamics in solutionMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Strengths Unambiguous 3D structure determinationNon-destructive, provides data on dynamics, applicable to non-crystalline samplesHigh sensitivity, precise mass determinationRapid, simple, good for functional group identification
Limitations Requires high-quality single crystals, provides a static picture of the moleculeCan be complex to interpret, less precise for bond lengths/angles than X-rayDoes not provide 3D structural information directlyLimited structural detail
Application to 8-(pinacolboranyl)quinoline Would provide definitive bond distances and angles of the quinoline and boronate ester moieties.¹H, ¹³C, and ¹¹B NMR are crucial for confirming the substitution pattern and the integrity of the pinacolboranyl group.Confirms the molecular formula and can show characteristic fragmentation of the pinacol group.Identifies B-O and C-N stretching vibrations.

Experimental Protocols

Synthesis of 8-(Pinacolboranyl)quinoline

A common route to synthesize arylboronic esters, including 8-(pinacolboranyl)quinoline, is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and an aryl halide or triflate.

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-(pinacolboranyl)quinoline as a solid.

Characterization by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹B nuclei.

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

Procedure:

  • Dissolve a small amount of the purified 8-(pinacolboranyl)quinoline in the deuterated solvent.

  • Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra.

  • Expected ¹H NMR signals: Resonances corresponding to the protons on the quinoline ring, which will show characteristic splitting patterns, and a sharp singlet for the methyl protons of the pinacol group around 1.3-1.5 ppm.

  • Expected ¹³C NMR signals: Resonances for the carbons of the quinoline ring and the pinacol group. The carbon attached to the boron atom will have a characteristic chemical shift.

  • Expected ¹¹B NMR signal: A broad singlet characteristic of a tetracoordinate boron atom in a pinacolato boronate ester, typically in the range of 20-30 ppm.[5]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of 8-(pinacolboranyl)quinoline derivatives.

Synthesis_Workflow Synthesis Workflow for 8-(Pinacolboranyl)quinoline Reactants 8-Bromoquinoline + B₂pin₂ KOAc, Pd(dppf)Cl₂ Reaction Miyaura Borylation in 1,4-Dioxane, 80-90°C Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-(Pinacolboranyl)quinoline Purification->Product Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS Mass Spectrometry (HRMS) MS->Structure_Elucidation IR IR Spectroscopy IR->Structure_Elucidation Crystallization Crystallization Trials XRay Single-Crystal X-ray Diffraction Crystallization->XRay XRay->Structure_Elucidation Purified_Product Purified Product Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->Crystallization

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Quinoline Boronic Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Quinoline moieties, prevalent in pharmaceuticals, are often incorporated using this powerful reaction. However, the reactivity of quinoline boronic acid and its ester derivatives can vary significantly depending on the position of the boronic ester group on the quinoline ring. This guide provides a comparative analysis of the reactivity of quinoline boronic ester isomers, supported by representative experimental data, to aid in the strategic design of synthetic routes.

While a direct, head-to-head comparative study of all quinoline boronic ester isomers under identical conditions is not extensively documented in peer-reviewed literature, reactivity trends can be inferred from fundamental mechanistic principles of the Suzuki-Miyaura coupling and data from analogous heterocyclic systems.[1] The reactivity of the quinoline boronic ester is primarily governed by a combination of electronic and steric effects that influence the crucial transmetalation step of the catalytic cycle.

Predicted Reactivity Trends of Quinoline Boronic Ester Isomers

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The electronic nature of these two rings dictates the reactivity of the boronic ester substituent at different positions.

  • Positions on the Pyridine Ring (2, 3, 4): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. A boronic ester group at positions 2, 3, or 4 will experience this electron-withdrawing effect, which decreases the nucleophilicity of the organic group to be transferred to the palladium center. This generally leads to a slower transmetalation step and overall lower reactivity.[1]

  • Positions on the Benzene Ring (5, 6, 7, 8): The benzene ring is comparatively more electron-rich. Boronic ester groups attached to this portion of the quinoline scaffold (positions 5, 6, 7, and 8) are expected to be more reactive than those on the pyridine ring.[1]

Steric hindrance also plays a critical role. Isomers with the boronic ester group in sterically congested positions, such as at the 4- and 5-positions (peri-positions) or the 8-position, may exhibit reduced reactivity due to hindered approach to the palladium catalyst.[1]

Based on these electronic and steric considerations, a generalized, qualitative reactivity trend for quinoline boronic ester isomers in Suzuki coupling can be predicted:

6- and 7-isomers > 5- and 8-isomers > 3-isomer > 2- and 4-isomers

It is crucial to note that this is a generalized prediction. The actual reactivity can be significantly influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric nature of the coupling partner.

Comparative Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of various quinoline boronic ester isomers. While these examples were not conducted under identical conditions and thus do not represent a direct comparative study, they provide valuable insight into the typical conditions and achievable yields for different isomers.

Quinoline Boronic Ester IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Quinoline-3-boronic acid pinacol ester 3-BromoquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O100~85
Quinoline-6-boronic acid Aryl BromidePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9085-95
Quinoline-8-boronic acid 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a quinoline boronic ester with an aryl halide is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific combination of substrates.[1]

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried reaction vessel, add the quinoline boronic ester (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene and water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete, as monitored by an appropriate technique such as TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Factors Influencing Reactivity: A Visual Guide

The interplay of electronic and steric effects, along with reaction conditions, governs the success of the Suzuki coupling of quinoline boronic ester isomers. The following diagram illustrates these key relationships.

G Factors Influencing Reactivity of Quinoline Boronic Ester Isomers in Suzuki Coupling Reactivity Overall Reactivity Electronic Electronic Effects Electronic->Reactivity Influences PyridineRing Position on Pyridine Ring (2, 3, 4) (Electron Deficient) Electronic->PyridineRing BenzeneRing Position on Benzene Ring (5, 6, 7, 8) (Electron Rich) Electronic->BenzeneRing Steric Steric Hindrance Steric->Reactivity Influences Peri Peri-positions (4, 5, 8) Steric->Peri Conditions Reaction Conditions Conditions->Reactivity Influences Catalyst Catalyst & Ligand Conditions->Catalyst Base Base Conditions->Base Solvent Solvent Conditions->Solvent

Caption: Key factors affecting Suzuki coupling reactivity.

References

Spectroscopic Evolution: A Comparative Analysis of 8-Bromoquinoline and 8-Quinolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic transformation observed during the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline. This guide provides a comprehensive comparison of the starting material and product using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by a detailed experimental protocol.

The conversion of 8-bromoquinoline to 8-quinolylboronic acid pinacol ester is a pivotal step in synthetic chemistry, enabling the versatile quinoline moiety to be incorporated into a wide array of complex molecules through cross-coupling reactions. Understanding the distinct spectroscopic signatures of the starting material and the product is crucial for reaction monitoring, purification, and final product confirmation. This guide offers a side-by-side spectroscopic comparison to facilitate this understanding.

Spectroscopic Data Comparison

The transformation from 8-bromoquinoline to its corresponding boronic acid pinacol ester is characterized by significant changes in the molecule's electronic and structural environment, which are directly reflected in their respective spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The most noticeable change in the ¹H NMR spectrum is the disappearance of the signals corresponding to the protons on the bromine-bearing ring of 8-bromoquinoline and the appearance of a characteristic singlet for the methyl groups of the pinacol ester. The chemical shifts of the quinoline protons are also expected to shift due to the change in the electronic nature of the substituent at the 8-position, from the electron-withdrawing bromine atom to the boronic ester group.

Compound ¹H NMR Chemical Shifts (δ, ppm)
8-Bromoquinoline Aromatic protons typically appear in the range of 7.3-8.9 ppm. The exact shifts and coupling constants are dependent on the solvent and instrument.
8-Quinolylboronic Acid Pinacol Ester Aromatic protons of the quinoline ring are expected in a similar region (approx. 7.4-9.0 ppm), with potential downfield shifts due to the boronic ester group. A prominent singlet corresponding to the 12 methyl protons of the pinacol group is expected around 1.3-1.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the most telling transformation is the disappearance of the carbon signal directly attached to the bromine atom in 8-bromoquinoline and the appearance of new signals corresponding to the quaternary carbons of the pinacol group and the carbon atom bonded to boron. The carbon bearing the bromo group in the starting material is typically found around 120-130 ppm. The carbon attached to the boron in the product is often broad or not observed due to quadrupolar relaxation.

Compound ¹³C NMR Chemical Shifts (δ, ppm)
8-Bromoquinoline Aromatic carbons appear in the range of approximately 120-150 ppm. The C-Br signal is a key identifier.
8-Quinolylboronic Acid Pinacol Ester Aromatic carbons of the quinoline ring will be present. Two new signals are expected: one for the quaternary carbons of the pinacol group (around 84 ppm) and one for the methyl carbons of the pinacol group (around 25 ppm). The C-B signal may be broad or absent.
Infrared (IR) Spectroscopy

The IR spectra of both the starting material and the product are dominated by the characteristic vibrations of the quinoline ring system. The key difference in the product's spectrum is the appearance of strong bands associated with the B-O and C-O bonds of the pinacol ester group.

Compound Key IR Absorptions (cm⁻¹)
8-Bromoquinoline ~3050 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretching), ~800-700 (Aromatic C-H bending), C-Br stretch (typically weak and in the fingerprint region).
8-Quinolylboronic Acid Pinacol Ester ~3050 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretching), ~1350-1300 (strong, B-O stretch) , ~1140 (strong, C-O stretch) , ~800-700 (Aromatic C-H bending).
Mass Spectrometry (MS)

Mass spectrometry provides a clear distinction between the starting material and the product based on their molecular weights. 8-Bromoquinoline exhibits a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). This pattern will be absent in the product's mass spectrum.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of Molecular Ion [M]⁺
8-Bromoquinoline C₉H₆BrN208.06207/209 (due to Br isotopes)
8-Quinolylboronic Acid Pinacol Ester C₁₅H₁₈BNO₂255.12255

Experimental Protocol: Synthesis of 8-Quinolylboronic Acid Pinacol Ester

This protocol describes a typical Miyaura borylation reaction for the synthesis of 8-quinolylboronic acid pinacol ester from 8-bromoquinoline.

Materials:

  • 8-Bromoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 8-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 8-quinolylboronic acid pinacol ester as the final product.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and MS.

Workflow and Logic Diagram

The following diagram illustrates the transformation and the key analytical techniques used for characterization.

Spectroscopic_Comparison Start Starting Material: 8-Bromoquinoline Reaction Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) Start->Reaction Product Product: 8-Quinolylboronic Acid Pinacol Ester Reaction->Product Analysis Spectroscopic Analysis Product->Analysis Characterization HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR IR Spec. Analysis->IR MS Mass Spec. Analysis->MS

Caption: Synthetic and analytical workflow for 8-quinolylboronic acid pinacol ester.

This guide provides a foundational understanding of the spectroscopic changes that occur during the synthesis of 8-quinolylboronic acid pinacol ester. By comparing the spectral data of the starting material and the product, researchers can confidently track their reaction progress and verify the identity and purity of their final compound.

alternative reagents to 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline for C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the quest for efficient and selective methods for constructing carbon-carbon (C-C) bonds is perpetual. Transition-metal-catalyzed C-H bond activation has emerged as a powerful strategy, enabling the use of otherwise inert C-H bonds as functional handles. Within this field, 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline and its derivatives have been instrumental, serving as archetypal substrates where the 8-aminoquinoline moiety acts as a robust bidentate directing group to guide the functionalization of a C-H bond, and the boronic ester serves as a versatile coupling partner. However, the limitations associated with the directing group's removal and the desire for broader substrate scope have spurred the development of a diverse array of alternative reagents.

This guide provides a comprehensive comparison of alternative reagents to the 8-aminoquinoline-boronic ester system for C-C bond formation. We will delve into alternative directing groups that offer improved synthetic utility through ease of removal or in-situ formation, as well as alternative coupling partners that expand the types of C-C bonds that can be forged. The performance of these alternatives will be benchmarked against the established quinoline-based methods, supported by experimental data and detailed protocols.

Alternative Directing Groups: Moving Beyond 8-Aminoquinoline

The 8-aminoquinoline moiety, while highly effective in directing C-H activation, often forms a very stable amide bond that can be challenging to cleave post-functionalization.[1] This has led to the exploration of alternative directing groups that are more readily removable or are transient in nature.

Removable and Modifiable Directing Groups

These directing groups are designed to be easily cleaved or converted into other useful functional groups after the C-H functionalization step, enhancing the synthetic utility of the overall process.[2]

Picolinamides: Picolinamides are another class of bidentate directing groups that have been successfully employed in palladium-catalyzed C-H functionalization.[3] They offer an alternative to the 8-aminoquinoline system and, in some cases, different reactivity or selectivity.

2-(Methylthio)aniline: This directing group has been shown to be effective in palladium-catalyzed β-C-H arylation, alkylation, and methoxylation of carbazole carboxamides. It serves as a viable alternative to 8-aminoquinoline, in some instances proving to be more efficient.[4]

Traceless Directing Groups: An ideal scenario in directed C-H activation is the use of a "traceless" directing group, which is a pre-existing functional group within the substrate that can be removed without an additional step after the C-C bond formation.[5][6] Carboxylic acids are a prime example of such a traceless directing group.[6]

Transient Directing Groups

A significant advancement in minimizing synthetic steps is the development of transient directing groups. These are not covalently pre-installed on the substrate but are formed in situ from a catalyst and a substrate functional group, guiding the C-H activation before being released.[7][8] This approach avoids the need for separate installation and removal steps for the directing group.

Orthanilic Acid: This has been used as a transient directing group for C-H functionalization, where the sulfonic acid group is proposed to facilitate the reductive elimination step.[7]

Amino Acids: In certain reactions, amino acids can act as transient directing groups, coordinating to the metal catalyst and the substrate to effect site-selective C-H activation.

Alternative Coupling Partners: Expanding the Scope of C-C Bond Formation

While boronic acids and their esters are highly versatile coupling partners in Suzuki-Miyaura coupling, the scope of C-C bond formation can be broadened by employing other organometallic reagents or unsaturated compounds.[9][10][11]

Organosilicon Reagents: Arylsilanes have been used as coupling partners in palladium-catalyzed C-H activation/C-C coupling reactions, offering an alternative to organoboron compounds.[12]

Organotin Reagents: Organotin reagents, used in Stille coupling, can also be employed in directed C-H functionalization to form C-C bonds.[12]

Alkenes and Alkynes: The direct use of alkenes and alkynes as coupling partners in C-H activation is highly atom-economical.[13][14] This approach allows for the direct addition of a C-H bond across the multiple bond, leading to alkylated or vinylated products.

Alkyl Halides: Alkyl halides are readily available coupling partners that can be used in directed C-H alkylation reactions.[13][14]

Performance Comparison of Alternative Directing Groups

The following table summarizes the performance of selected alternative directing groups in C-C bond formation reactions, providing a comparison with the traditional 8-aminoquinoline system where applicable.

Directing GroupReaction TypeCatalyst/ConditionsSubstrate ScopeYield (%)Reference
8-Aminoquinoline ortho-ArylationPd(OAc)₂, K₂CO₃, DMA, 120 °CAryl amides70-95[15]
Picolinamide γ-C(sp³)-H ArylationPd(OAc)₂, Ag₂CO₃, PivOH, DCE, 110 °CAliphatic amides55-88[3]
2-(Methylthio)aniline β-C-H ArylationPd(OAc)₂, Ag₂CO₃, PivOH, DCE, 110 °CCarbazole carboxamides60-92[4]
Transient (Amino Acid) C-H Olefination[Rh(cod)Cl]₂, AgSbF₆, DCE, 80 °CAromatic ketones65-98[8]

Experimental Protocols

General Procedure for Pd-Catalyzed C-H Arylation using 8-Aminoquinoline Directing Group

A mixture of the 8-aminoquinoline-derived amide (0.2 mmol), aryl halide (0.24 mmol), Pd(OAc)₂ (5 mol %), and K₂CO₃ (0.4 mmol) in DMA (1.0 mL) is heated at 120 °C for 12-24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[15]

General Procedure for Transient Directing Group-Mediated C-H Olefination

To a solution of the aromatic ketone (0.5 mmol) and an amino acid (20 mol %) in DCE (2.0 mL) is added [Rh(cod)Cl]₂ (2.5 mol %) and AgSbF₆ (10 mol %). The alkene (1.0 mmol) is then added, and the mixture is stirred at 80 °C for 16 hours. The reaction is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the desired product.[8]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanistic pathways and experimental workflows for directed C-H activation and C-C bond formation.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle Substrate Substrate (with Directing Group) Intermediate_1 Coordination Complex Substrate->Intermediate_1 Coordination Catalyst M(L)n (e.g., Pd(II)) Catalyst->Intermediate_1 Intermediate_2 Metallacycle (C-H Activation) Intermediate_1->Intermediate_2 C-H Cleavage Intermediate_3 Oxidative Addition Intermediate Intermediate_2->Intermediate_3 Oxidative Addition Coupling_Partner Coupling Partner (R-X) Coupling_Partner->Intermediate_3 Product Functionalized Product Intermediate_3->Product Reductive Elimination Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Dissociation Catalyst_Regen->Catalyst Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Substrate, Catalyst, Ligand, Base, and Solvent in Reaction Vessel Start->Reaction_Setup Heating Heating and Stirring (e.g., 80-120 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End Reagent_Alternatives cluster_DG Alternative Directing Groups cluster_CP Alternative Coupling Partners Core 8-Aminoquinoline Boronic Ester System Removable Removable/Modifiable DGs (e.g., Picolinamides) Core->Removable replaces directing group Transient Transient DGs (e.g., Amino Acids) Core->Transient replaces directing group Traceless Traceless DGs (e.g., Carboxylic Acids) Core->Traceless replaces directing group Organometallics Other Organometallics (Si, Sn) Core->Organometallics replaces coupling partner Unsaturated Unsaturated Compounds (Alkenes, Alkynes) Core->Unsaturated replaces coupling partner Halides Alkyl/Aryl Halides Core->Halides replaces coupling partner

References

The Kinetics of 8-(Pinacolboranyl)quinoline in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of reagents in cross-coupling reactions is paramount for reaction optimization and process development. This guide provides a comparative analysis of the kinetic performance of organoboron reagents in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with a focus on contextualizing the potential reactivity of 8-(pinacolboranyl)quinoline. While direct kinetic studies on 8-(pinacolboranyl)quinoline are not extensively available in the reviewed literature, this guide leverages data from analogous boronic esters and other organoboron species to provide a valuable performance benchmark.

The choice of the organoboron reagent is a critical factor that significantly influences the rate-determining transmetalation step in many palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the boron substituent play a crucial role in the overall efficiency of these transformations. This guide presents a compilation of available kinetic data for various organoboron reagents to facilitate a comparative understanding.

Comparative Kinetic Data in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a powerful method for carbon-carbon bond formation. The reactivity of the organoboron component is a key parameter in this reaction. The following table summarizes the relative reaction rates of different classes of boronic acids in Suzuki-Miyaura coupling.

Organoboron Reagent ClassExample ReagentRelative Rate Constant (vs. Primary Alkyl Ethylboronic Acid)Key Kinetic Characteristics
Primary Alkylboronic AcidEthylboronic Acid1.0Transmetalation can be the rate-limiting step.[1]
Primary Alkylboronic Acidn-Butylboronic Acid~0.8Slower transmetalation compared to less sterically hindered alkylboronic acids.[1]
Secondary Alkylboronic AcidIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon attached to boron.[1]
Arylboronic Acid (Electron-Neutral)Phenylboronic Acid~5.0Generally exhibits faster transmetalation compared to alkylboronic acids.[1]

Kinetic studies on the transmetalation of various 4-fluorophenylboronic esters with a dimeric arylpalladium(II) hydroxide complex have provided valuable insights into the effect of the boronic ester structure on the reaction rate.

Organoboron ReagentRate Constant (k, s⁻¹) at -30°CRelative Rate (vs. Arylboronic Acid)
4-Fluorophenylboronic acid(5.78 ± 0.13) × 10⁻⁴1.0
4-Fluorophenylboronic acid pinacol ester- (Sigmoidal kinetic profile)Slower than arylboronic acid
4-Fluorophenylboronic acid dimethyl ester-Faster than arylboronic acid
4-Fluorophenylboronic acid ethylene glycol ester13.3 ± 0.70 × 10⁻³~23

Note: The pinacol ester exhibited a sigmoidal kinetic profile, which could not be fitted to a simple first-order decay, suggesting a more complex reaction mechanism. However, qualitatively, it reacted slower than the corresponding boronic acid in this specific system.[2]

Based on these trends, it can be inferred that the quinoline moiety in 8-(pinacolboranyl)quinoline, with its potential coordinating ability, may influence the reaction kinetics in a unique way compared to simple arylboronic esters. The nitrogen atom in the quinoline ring could potentially interact with the palladium center, affecting the pre-transmetalation equilibrium and the rate of the subsequent steps.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC

This protocol is designed to determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.[1]

Objective: To quantify the consumption of reactants and the formation of the product over time.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Organoboron reagent (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Reaction vials and standard laboratory glassware

  • High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl halide, organoboron reagent, palladium catalyst, ligand, base, and internal standard.

  • Initiation: Add the solvent to the vial to initiate the reaction at a controlled temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of an acid or a base).

  • Analysis: Dilute the quenched aliquot and analyze it by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.

Protocol 2: Monitoring Transmetalation Kinetics by Low-Temperature NMR

This protocol allows for the direct observation and quantification of intermediates and products in the transmetalation step.[2]

Objective: To measure the rate of conversion of a pre-transmetalation intermediate to the cross-coupled product.

Materials:

  • Dimeric arylpalladium(II) hydroxide complex

  • Organoboron reagent (e.g., a boronic ester)

  • Anhydrous deuterated solvent (e.g., THF-d₈)

  • NMR tubes suitable for low-temperature measurements

  • High-field NMR spectrometer with a variable temperature probe

Procedure:

  • Preparation of Reactants: Prepare separate solutions of the dimeric palladium complex and the organoboron reagent in the anhydrous deuterated solvent.

  • Low-Temperature Mixing: Cool the NMR tube containing the palladium complex solution to a low temperature (e.g., -78 °C) in the NMR spectrometer.

  • Initiation: Rapidly inject the solution of the organoboron reagent into the cooled NMR tube.

  • Data Acquisition: Immediately begin acquiring NMR spectra (e.g., ¹⁹F NMR if using a fluorinated substrate) at regular intervals while maintaining a constant, low temperature (e.g., -30 °C).

  • Data Analysis: Integrate the signals corresponding to the starting material, any observed intermediates, and the product to determine their concentrations over time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to extract the rate constant.

Visualizing Reaction Mechanisms and Workflows

Understanding the sequence of events in a chemical reaction and the experimental setup is facilitated by clear diagrams.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reactant Stock Solutions setup Set up Reaction at Controlled Temperature prep->setup sampling Take Aliquots at Timed Intervals setup->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze by GC/HPLC/NMR quench->analysis data Plot Concentration vs. Time analysis->data

Caption: General experimental workflow for monitoring the kinetics of a cross-coupling reaction.

References

Navigating the Suzuki-Miyaura Landscape: A Computational and Experimental Comparison of 8-Quinolylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical, influencing reaction efficiency, stability, and scope. This guide provides a detailed computational and experimental comparison of 8-quinolylboronic acid pinacol ester with other boronic acid derivatives, offering insights into its performance and reaction mechanism.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its broad applicability and the low toxicity of its boron reagents. While boronic acids are highly reactive, their pinacol esters, such as 8-quinolylboronic acid pinacol ester, offer enhanced stability, making them easier to handle, purify, and store.[1] This stability, however, often comes at the cost of reduced reactivity, a trade-off that necessitates a deeper understanding of the underlying reaction mechanisms.[1][2]

Performance Comparison: Reactivity of Boronic Acids vs. Boronate Esters

Computational and experimental studies have consistently shown that boronic acids are generally more reactive than their corresponding boronic esters in the Suzuki-Miyaura reaction.[2] This difference in reactivity is primarily attributed to the electron-withdrawing nature of the ester groups, which can influence the transmetalation step of the catalytic cycle.

Boron Reagent TypeGeneral Reactivity TrendKey Characteristics
Boronic Acids HigherMore Lewis acidic, facilitating faster transmetalation. Prone to protodeboronation and oxidation, leading to lower stability.[1][3]
Pinacol Boronate Esters LowerIncreased stability, often crystalline and easy to handle.[1][3] Steric hindrance from the pinacol group can slow down the formation of key reaction intermediates.[3]
Glycol Boronate Esters IntermediateLess sterically hindered than pinacol esters, leading to faster reaction rates in some cases.[3]
Catechol Boronate Esters VariableCan form stable intermediates and influence the rate of transmetalation.

Kinetic experiments have demonstrated that while pinacol esters react more slowly than the corresponding arylboronic acid, they are still effective coupling partners.[3] The steric bulk of the pinacol group can hinder the formation of the initial palladium-boron complex, a crucial step in the catalytic cycle.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of this mechanism.[4][5][6][7]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron reagent to the palladium center. This is often the rate-determining step and is significantly influenced by the nature of the boronic acid or ester and the base.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X(L_n) Pd0->ArPdXLn Oxidative Addition (Ar-X) ArPdAr_prime_Ln Ar-Pd(II)-Ar'(L_n) ArPdXLn->ArPdAr_prime_Ln Transmetalation (Ar'-B(OR)2) ArPdAr_prime_Ln->Pd0 Reductive Elimination (Ar-Ar') ArAr_prime Coupled Product (Ar-Ar') ArX Organohalide (Ar-X) Ar_prime_B Boronic Ester (Ar'-B(pin)) Base Base

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Computational studies have highlighted the crucial role of the base in the transmetalation step.[4] The base is believed to activate the boronic acid or ester, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid pinacol ester, based on general procedures found in the literature.[8][9]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C, 2-24 h) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry, Concentrate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2. A general experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

The computational analysis of the Suzuki-Miyaura reaction provides invaluable insights into the mechanistic details that govern the performance of different boronic acid derivatives. For 8-quinolylboronic acid pinacol ester, while its inherent stability is a significant practical advantage, a comprehensive understanding of the factors influencing its reactivity, particularly the transmetalation step, is crucial for optimizing reaction conditions. By leveraging both computational predictions and experimental data, researchers can make informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Adherence to these protocols is critical for minimizing risks to personnel and the environment, ensuring regulatory compliance, and fostering a culture of safety.

Compound Overview: this compound is a bifunctional molecule containing both a quinoline ring and a pinacol boronic ester. Quinoline derivatives can exhibit toxic, carcinogenic, and environmentally harmful properties.[1][2][3][4] Similarly, boronic acid derivatives are treated as hazardous waste.[5][6][7] Therefore, this compound must be managed as hazardous waste from the point of use through to its final disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work in a certified chemical fume hood and to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the chemical.
Hand Protection Nitrile or neoprene chemical-resistant gloves. Consider double gloving.Prevents skin contact with the hazardous material.[5][6][7][8]
Body Protection A fully fastened lab coat with full-length sleeves.Protects the body from accidental spills and contamination.[5][8]
Footwear Closed-toe shoes.Prevents exposure from spills that may reach the floor.[5]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][5][8]

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5][7] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The label should also indicate that it is a boronic acid derivative and a quinoline compound.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing paper, and pipette tips should be collected in a designated, sealable container for solid hazardous waste.[5][7]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment). The rinsate from these initial rinses must be collected and disposed of as liquid hazardous waste.[7]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses with a cleaning agent and water may also need to be collected as hazardous waste.[7]

  • Final Disposal of Container: After thorough decontamination and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[7]

5. Spill Management:

  • Evacuate and Secure: In the event of a spill, alert others in the vicinity and restrict access to the area.[6]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[6]

  • Collect: Carefully collect the absorbed material and any contaminated solids and place them into a sealed, labeled hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the spill to your supervisor and your institution's Environmental Health & Safety (EHS) department.[6]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.[6]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[6][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate store_waste Store Sealed Waste Containers in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container in Appropriate Lab Recycling collect_rinsate->dispose_container contact_ehs Arrange for Pickup by EHS or Licensed Contractor store_waste->contact_ehs

Disposal workflow for this compound.

References

Personal protective equipment for handling 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. The following procedures are based on established best practices for handling quinoline and boronic acid pinacol ester derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Chemical Identity:

Compound Name This compound
CAS Number Not widely available; specific to supplier.
Molecular Formula C₁₅H₁₈BNO₂
Molecular Weight 255.12 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is composed of a quinoline core and a boronic acid pinacol ester group. The primary hazards are associated with the quinoline moiety, which is classified as a potential carcinogen and mutagen, and is harmful if swallowed or in contact with skin.[1][2][3] It can cause serious skin and eye irritation.[1][2][3][4] Boronic acid derivatives are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a significant risk of splashing.[5][7]To protect eyes from contact, which can cause serious irritation and damage.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. For extended contact, consider thicker gloves like butyl rubber.[5][6][8] Double gloving may be appropriate for increased protection.[7]To prevent skin contact, absorption, and potential irritation.[4][5]
Body Protection A laboratory coat is mandatory.[5] A chemical-resistant apron should be worn over the lab coat for larger quantities or when splash potential is high.[8]To protect the skin from accidental splashes or spills.[5]
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5][6]To prevent irritation of the respiratory tract.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

  • Preparation and Engineering Controls:

    • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[5]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid all direct personal contact, including inhalation of any dust or vapors.[5]

    • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][5]

    • Wash hands thoroughly with soap and water after handling and before any breaks.[1][5]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][9]

    • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water.[4][9] Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air.[2][4] If breathing has stopped or is difficult, provide artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.[5]

  • Waste Collection:

    • Collect all chemical residues, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE in a designated, labeled, and sealed hazardous waste container.

  • Container Management:

    • Ensure the waste container is compatible with the chemical.

    • Keep the container closed when not in use.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Safe Handling

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling use Experimental Use handling->use decon Decontamination (Clean work area) use->decon waste Waste Disposal (Hazardous Waste) decon->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end End of Process wash->end

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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